Product packaging for Ethaverine Hydrochloride(Cat. No.:CAS No. 985-13-7)

Ethaverine Hydrochloride

Cat. No.: B1671395
CAS No.: 985-13-7
M. Wt: 431.9 g/mol
InChI Key: UPUDVKWQBVIKBG-UHFFFAOYSA-N
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Description

See also: Ethaverine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30ClNO4 B1671395 Ethaverine Hydrochloride CAS No. 985-13-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline;hydrochloride
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InChI

InChI=1S/C24H29NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-12,14-16H,5-8,13H2,1-4H3;1H
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InChI Key

UPUDVKWQBVIKBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OCC)OCC)OCC.Cl
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Molecular Formula

C24H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

486-47-5 (Parent)
Record name Ethaverine hydrochloride
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DSSTOX Substance ID

DTXSID2047779
Record name Ethaverine hydrochloride
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Molecular Weight

431.9 g/mol
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CAS No.

985-13-7
Record name Ethaverine hydrochloride
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Record name Isoquinoline, 1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-, hydrochloride (1:1)
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Foundational & Exploratory

Ethaverine Hydrochloride mechanism of action on vascular smooth muscle

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Ethaverine Hydrochloride on Vascular Smooth Muscle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a derivative of papaverine, is a potent spasmolytic and vasodilating agent.[1][2] Its efficacy in relaxing vascular smooth muscle stems from a dual mechanism of action, making it a subject of significant interest in pharmacology and drug development. This technical guide elucidates the core molecular mechanisms through which this compound exerts its effects, focusing on its roles as both a phosphodiesterase (PDE) inhibitor and a calcium channel blocker.[1][2] This document provides quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Primary Mechanism: Phosphodiesterase (PDE) Inhibition

The principal mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes within vascular smooth muscle cells.[1][3] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers that regulate smooth muscle tone.[1]

By inhibiting PDE, particularly the PDE4 isoform, ethaverine increases the intracellular concentrations of both cAMP and cGMP.[1][4] This accumulation of cyclic nucleotides leads to the activation of their respective downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] These kinases phosphorylate several target proteins, culminating in two key events:

  • A decrease in intracellular calcium (Ca²⁺) concentrations.

  • The inhibition of Myosin Light Chain Kinase (MLCK), the enzyme essential for the phosphorylation of myosin and subsequent muscle contraction.[1]

The net result is the relaxation of the vascular smooth muscle, leading to vasodilation and increased blood flow.[1]

Signaling Pathway: PDE Inhibition

PDE_Inhibition_Pathway cluster_mlck Ethaverine Ethaverine HCl PDE Phosphodiesterase (PDE4) Ethaverine->PDE Inhibits cAMP_cGMP cAMP / cGMP (Increased) PDE->cAMP_cGMP Degrades ATP_GTP ATP / GTP AC_GC Adenylyl Cyclase / Guanylyl Cyclase AC_GC->cAMP_cGMP Synthesizes PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) (Activated) cAMP_cGMP->PKA_PKG Activates MLCK_active MLCK (Active) PKA_PKG->MLCK_active Inhibits (via phosphorylation) Relaxation Vascular Smooth Muscle Relaxation PKA_PKG->Relaxation Promotes MLCK_inactive MLCK (Inactive) MLCK_active->Relaxation Inhibition Leads to

Caption: Ethaverine inhibits PDE, increasing cAMP/cGmp levels and promoting vasodilation.

Quantitative Data: PDE Inhibition
ParameterTargetValue RangeReference
IC₅₀PDE40.41 - 2.46 µM[4]
Experimental Protocol: High-Throughput Screening for PDE4 Inhibitors

A high-throughput screening of a library of approved drugs and clinical trial candidates (e.g., 2560 compounds) is performed to identify novel PDE4 inhibitors.[4]

  • Assay Principle: The assay measures the hydrolysis of cAMP by the PDE4 enzyme.

  • Reagents: Recombinant human PDE4 enzyme, cAMP substrate, and a detection system (e.g., fluorescence-based).

  • Procedure:

    • Compounds from the library, including this compound, are dispensed into microtiter plates at various concentrations.

    • The PDE4 enzyme is added to initiate the reaction.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • A detection reagent is added that converts the product of the PDE reaction (AMP) into a detectable signal (e.g., fluorescence).

    • The signal is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, the concentration at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a dose-response curve.[4]

Secondary Mechanism: L-Type Calcium Channel Blockade

In addition to PDE inhibition, this compound directly blocks L-type voltage-gated calcium channels in the membrane of vascular smooth muscle cells.[2][5] These channels are a primary route for calcium influx, which is the direct trigger for muscle contraction.[6][7]

By physically obstructing these channels, ethaverine reduces the entry of extracellular Ca²⁺ into the cell.[2] This action is independent of the cyclic nucleotide pathway but complements it by directly lowering the availability of cytosolic Ca²⁺ required for binding to calmodulin and activating MLCK. The structural similarity of ethaverine to verapamil suggests it may act by binding to the verapamil binding sites on the L-type calcium channel.[2]

Signaling Pathway: Calcium Channel Blockade

Ca_Channel_Blockade Ethaverine Ethaverine HCl L_type_Ca_Channel L-Type Ca²⁺ Channel Ethaverine->L_type_Ca_Channel Blocks Intracellular_Ca Intracellular Ca²⁺ (Decreased) L_type_Ca_Channel->Intracellular_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Influx Calmodulin Calmodulin Activation (Reduced) Intracellular_Ca->Calmodulin MLCK_Activation MLCK Activation (Reduced) Calmodulin->MLCK_Activation Relaxation Vascular Smooth Muscle Relaxation MLCK_Activation->Relaxation Inhibition Leads to

Caption: Ethaverine blocks L-type Ca²⁺ channels, reducing intracellular Ca²⁺ and causing relaxation.

Quantitative Data: Calcium Channel Blockade
ParameterAssayValueTissue/Cell TypeReference
EC₅₀Reduction of channel open probability~1 µMPorcine cardiac muscle[2]
IC₅₀Inhibition of K⁺-induced Ca²⁺ increase~2 µMPC12 cells[5]
IC₅₀Inhibition of catecholamine secretion~2 µMPC12 cells[5]
KᵢInhibition of [³H]nitrendipine binding~8.5 µMCardiac sarcolemma[2]
KᵢInhibition of [³H]diltiazem binding1 - 2 µMCardiac sarcolemma[2]
KᵢInhibition of [³H]verapamil binding1 - 2 µMCardiac sarcolemma[2]
Experimental Protocols

This protocol assesses the direct effect of ethaverine on the activity of individual ion channels.[2]

  • Preparation: Single L-type calcium channels from a source like porcine cardiac muscle are incorporated into planar lipid bilayers.

  • Recording:

    • Unitary currents are recorded using a patch-clamp amplifier. The current carrier is typically BaCl₂ (e.g., 100 mM) to increase signal without causing calcium-dependent inactivation.

    • Channels are activated by step depolarizations (e.g., from a holding potential of -60 mV to 0 mV).

    • Channel activity can be enhanced using an agonist like (+)-202-791.

  • Drug Application: Ethaverine is added to either side of the bilayer at varying concentrations (e.g., 0.3-30 µM).

  • Data Analysis: The channel open probability (Po) and unitary current amplitude are measured before and after drug application. The EC₅₀ for the reduction in open probability is then calculated.[2]

This method determines the affinity of ethaverine for different binding sites on the calcium channel complex.[2]

  • Preparation: A membrane preparation rich in L-type calcium channels (e.g., cardiac sarcolemma) is prepared.

  • Binding Reaction:

    • The membrane preparation is incubated with a specific radiolabeled ligand (e.g., [³H]nitrendipine, [³H]diltiazem, or [³H]verapamil).

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

  • Separation & Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to calculate the Kᵢ (inhibitory constant), which reflects the affinity of ethaverine for the specific binding site.[2]

Integrated Mechanism of Action

The vasodilatory effect of this compound is a result of the synergistic action of its two core mechanisms. By simultaneously inhibiting PDE and blocking L-type calcium channels, the drug effectively reduces intracellular Ca²⁺ levels through two distinct and complementary pathways. This dual action ensures a robust and efficient relaxation of vascular smooth muscle.

Overall Workflow: Ethaverine-Induced Vasodilation

Integrated_Mechanism cluster_0 cluster_1 PDE Inhibition Pathway cluster_2 Ca²⁺ Channel Blockade Pathway cluster_3 Ethaverine Ethaverine HCl PDE PDE4 Ethaverine->PDE Inhibits L_type_Ca_Channel L-Type Ca²⁺ Channel Ethaverine->L_type_Ca_Channel Blocks cAMP_cGMP ↑ cAMP / cGMP PDE->cAMP_cGMP Degrades PKA_PKG ↑ PKA / PKG Activity cAMP_cGMP->PKA_PKG Activates Intracellular_Ca ↓ Intracellular [Ca²⁺] PKA_PKG->Intracellular_Ca Reduces MLCK_Inhibition ↓ MLCK Activity PKA_PKG->MLCK_Inhibition Directly Inhibits Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Mediates Ca_Influx->Intracellular_Ca Intracellular_Ca->MLCK_Inhibition Leads to Relaxation Vascular Smooth Muscle Relaxation MLCK_Inhibition->Relaxation

Caption: Integrated view of Ethaverine's dual action on PDE and Ca²⁺ channels to induce vasodilation.

Conclusion

This compound's mechanism of action on vascular smooth muscle is multifaceted, characterized by a potent, dual-pronged attack on the cellular machinery of contraction. Its primary role as a phosphodiesterase inhibitor elevates cyclic nucleotide levels, initiating a kinase cascade that promotes relaxation. This is significantly augmented by its secondary function as a direct blocker of L-type calcium channels, which curtails the primary trigger for contraction. This comprehensive understanding of its molecular interactions provides a solid foundation for further research, optimization of its therapeutic applications, and the development of novel vasodilators with similar synergistic profiles.

References

Ethaverine Hydrochloride as a phosphodiesterase inhibitor in cardiac tissue

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine hydrochloride, a derivative of papaverine, is a smooth muscle relaxant that has been investigated for its vasodilatory properties. While its mechanism of action is multifaceted, its role as a phosphodiesterase (PDE) inhibitor is of significant interest in the context of cardiac tissue. Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for modulating cardiac contractility, heart rate, and metabolism. Inhibition of these enzymes can lead to increased intracellular levels of cAMP and cGMP, thereby influencing various downstream signaling cascades.

This technical guide provides a comprehensive overview of this compound's function as a phosphodiesterase inhibitor in cardiac tissue, drawing upon existing research on papaverine and its derivatives. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Data Presentation

Quantitative data on the direct inhibitory effects of this compound on specific cardiac phosphodiesterase isoforms is limited in the current literature. However, its close structural relationship to papaverine, a known non-selective PDE inhibitor, allows for inferences regarding its potential activity. The table below includes data on papaverine's PDE inhibitory activity and Ethaverine's known effects on other cardiac targets.

CompoundTargetActionQuantitative DataTissue SourceReference
Ethaverine L-type Calcium ChannelInhibition of channel open probabilityEC50: ~1 µMPorcine Cardiac Muscle[1]
Papaverine cAMP-PhosphodiesteraseInhibition-Rat Heart[2]
Papaverine cGMP-PhosphodiesteraseInhibition-Rat Heart[2]
Papaverine General PhosphodiesteraseInhibition-Bovine Myocardium[3]

Signaling Pathways and Mechanism of Action

This compound, as a papaverine derivative, is presumed to act as a non-selective phosphodiesterase inhibitor in cardiac myocytes. This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn modulates downstream signaling pathways that regulate cardiac function.

cAMP Signaling Pathway

The inhibition of cAMP-degrading phosphodiesterases (primarily PDE3 and PDE4 in cardiomyocytes) by Ethaverine would lead to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling.

Ethaverine Ethaverine Hydrochloride PDE Phosphodiesterase (PDE3, PDE4) Ethaverine->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates LTypeCa L-type Ca2+ Channels PKA->LTypeCa Phosphorylates RyR Ryanodine Receptors (RyR2) PKA->RyR Phosphorylates PLN Phospholamban (PLN) PKA->PLN Phosphorylates TnI Troponin I (TnI) PKA->TnI Phosphorylates Contractility Increased Contractility LTypeCa->Contractility RyR->Contractility Lusitropy Enhanced Relaxation PLN->Lusitropy TnI->Contractility

Caption: Ethaverine's effect on the cAMP signaling pathway.
cGMP Signaling Pathway

Similarly, inhibition of cGMP-degrading phosphodiesterases (such as PDE1, PDE2, and PDE5) would increase intracellular cGMP levels. Elevated cGMP activates Protein Kinase G (PKG), which can have various effects, including vasodilation and modulation of calcium homeostasis, contributing to cardioprotection.

Ethaverine Ethaverine Hydrochloride PDE_cGMP Phosphodiesterase (PDE1, PDE2, PDE5) Ethaverine->PDE_cGMP Inhibits cGMP cGMP PDE_cGMP->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Channels Ca2+ Channels PKG->Ca_Channels Modulates Vasodilation Vasodilation PKG->Vasodilation Cardioprotection Cardioprotection PKG->Cardioprotection

Caption: Ethaverine's effect on the cGMP signaling pathway.

Experimental Protocols

To investigate the specific effects of this compound on cardiac phosphodiesterase activity, a series of well-established experimental protocols can be employed.

Isolation of Adult Ventricular Cardiomyocytes

A crucial first step for in vitro studies is the isolation of viable cardiomyocytes. The following is a generalized protocol based on enzymatic digestion.

Start Start: Anesthetize Animal Excise Excise Heart Start->Excise Langendorff Mount on Langendorff Apparatus & Perfuse Excise->Langendorff Enzyme Switch to Enzyme Digestion Buffer Langendorff->Enzyme Mince Mince Ventricular Tissue Enzyme->Mince Filter Filter Cell Suspension Mince->Filter Centrifuge Centrifuge and Resuspend Cells Filter->Centrifuge End Isolated Cardiomyocytes Centrifuge->End

Caption: Experimental workflow for cardiomyocyte isolation.
Phosphodiesterase Activity Assay

Once cardiomyocytes are isolated, the inhibitory effect of this compound on PDE activity can be quantified using a radioenzymatic assay or a variety of commercially available assay kits. The general principle involves incubating a cell lysate or purified PDE with cAMP or cGMP as a substrate, in the presence and absence of the inhibitor.

Materials:

  • Isolated cardiomyocytes or cardiac tissue homogenate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • [3H]-cAMP or [3H]-cGMP (radiolabeled substrate)

  • This compound solutions of varying concentrations

  • Snake venom nucleotidase

  • Anion-exchange resin

  • Scintillation fluid and counter

Procedure:

  • Homogenization: Prepare a homogenate of the cardiac tissue or isolated cardiomyocytes in an appropriate buffer on ice.

  • Reaction Mixture: In a reaction tube, combine the homogenate, assay buffer, and either this compound or vehicle control.

  • Initiation: Start the reaction by adding the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

  • Incubation: Incubate the mixture at 30-37°C for a defined period.

  • Termination: Stop the reaction by boiling or adding a stop solution.

  • Conversion: Add snake venom nucleotidase to convert the resulting 5'-AMP or 5'-GMP to adenosine or guanosine.

  • Separation: Separate the unhydrolyzed substrate from the product using an anion-exchange resin.

  • Quantification: Measure the radioactivity of the product using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition at each concentration of this compound and determine the IC50 value.

Conclusion

This compound, as a derivative of papaverine, is recognized for its potential as a phosphodiesterase inhibitor in cardiac tissue. While direct quantitative data on its specific effects on cardiac PDE isoforms are not extensively available, its mechanism of action is inferred to be similar to that of papaverine, involving the non-selective inhibition of both cAMP and cGMP-degrading phosphodiesterases. This leads to an increase in intracellular cyclic nucleotide levels, thereby modulating cardiac contractility and relaxation. Further research is warranted to elucidate the precise isoform selectivity and inhibitory potency of this compound in the heart, which will be crucial for its potential therapeutic applications in cardiovascular diseases. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Ethaverine Hydrochloride: A Deep Dive into its Influence on Intracellular Calcium Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – This technical guide provides an in-depth analysis of the pharmacological effects of Ethaverine Hydrochloride on intracellular calcium ([Ca2+]i) concentration, a critical second messenger involved in a myriad of cellular processes. Ethaverine, a derivative of papaverine, is recognized for its utility as a peripheral vasodilator and antispasmodic agent, with its therapeutic effects intrinsically linked to its ability to modulate intracellular calcium levels.[1][2] This document, intended for researchers, scientists, and professionals in drug development, synthesizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Mechanisms of Action: A Two-Pronged Approach to Calcium Regulation

This compound primarily exerts its influence on intracellular calcium concentrations through two principal mechanisms: the direct inhibition of L-type voltage-gated calcium channels and the indirect modulation of calcium levels via phosphodiesterase (PDE) inhibition.

Direct Inhibition of L-Type Calcium Channels: Ethaverine has been demonstrated to directly block the influx of extracellular calcium by inhibiting L-type voltage-sensitive Ca2+ channels.[1][3][4] This action is crucial in tissues where calcium influx through these channels is a primary trigger for physiological responses, such as smooth muscle contraction and catecholamine secretion. Studies have shown that ethaverine's inhibitory effect is concentration-dependent, effectively reducing the elevation of [Ca2+]i upon cellular depolarization.[3] Structurally related to verapamil, it is suggested that ethaverine may act by binding to the verapamil binding sites on these channels.[5]

Phosphodiesterase (PDE) Inhibition: Ethaverine also functions as a phosphodiesterase inhibitor.[6] By inhibiting the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), ethaverine leads to an accumulation of these second messengers within the cell.[6] Elevated levels of cAMP and cGMP activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various target proteins, which ultimately leads to a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase (MLCK), a key enzyme in muscle contraction.[6] This mechanism is central to its smooth muscle relaxant properties.[2][6]

Quantitative Analysis of Ethaverine's Effects

The following tables summarize the key quantitative data from various studies, providing a comparative overview of this compound's potency in different experimental models.

Parameter Value Cell/Tissue Type Experimental Condition Reference
IC50 (Catecholamine Secretion)~2 µMPC12 Cells70 mM K+ stimulation[3]
IC50 ([Ca2+]i Increase)~2 µMPC12 Cells70 mM K+ stimulation[3]
Max. Inhibition (Catecholamine Secretion)90%PC12 Cells10 µM Ethaverine[3]
EC50 (Channel Open Probability)~1 µMPorcine Cardiac MuscleSingle L-type Ca2+ channels[5]
Ki ([3H]nitrendipine binding)~8.5 µMCardiac Sarcolemma-[5]
Ki ([3H]diltiazem binding)1-2 µMCardiac Sarcolemma-[5]
Ki ([3H]verapamil binding)1-2 µMCardiac Sarcolemma-[5]

Table 1: Inhibitory Concentrations of this compound

Parameter Observation Cell/Tissue Type Ethaverine Concentration Reference
Unitary Current Amplitude~20% reductionPorcine Cardiac Muscle0.3-30 µM[5]

Table 2: Effects of this compound on Single Channel Properties

Key Experimental Protocols

To ensure the reproducibility and clear understanding of the cited findings, detailed methodologies for key experiments are outlined below.

Measurement of Intracellular Calcium Concentration using Fura-2 Fluorescence

This protocol is adapted from studies investigating the effect of ethaverine on [Ca2+]i in PC12 cells.[3]

1. Cell Preparation:

  • PC12 cells are cultured under standard conditions.
  • Prior to the experiment, cells are harvested and washed with a balanced salt solution.

2. Fura-2 Loading:

  • Cells are incubated with the fluorescent Ca2+ indicator, Fura-2-acetoxymethyl (Fura-2 AM), in the dark at 37°C for a specified time (e.g., 60 minutes). This allows the dye to enter the cells and be cleaved into its active, Ca2+-sensitive form.

3. Perfusion and Stimulation:

  • The Fura-2 loaded cells are then transferred to a perfusion chamber on the stage of a fluorescence microscope.
  • Cells are continuously perfused with a physiological buffer.
  • A baseline fluorescence is recorded before stimulation.
  • Cells are pre-treated with varying concentrations of this compound for a short period (e.g., 1 minute).[3]
  • Depolarization is induced by switching to a high potassium (e.g., 70 mM K+) solution to open voltage-gated calcium channels.[3]

4. Fluorescence Measurement and Data Analysis:

  • The fluorescence emission at 510 nm is recorded following excitation at 340 nm and 380 nm.
  • The ratio of the fluorescence intensities at these two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.
  • The change in this ratio upon stimulation, with and without ethaverine, is used to quantify the inhibitory effect of the compound.

Single L-type Calcium Channel Recording in Planar Lipid Bilayers

This methodology is based on the investigation of ethaverine's effect on porcine cardiac L-type calcium channels.[5]

1. Channel Preparation:

  • Cardiac sarcolemmal vesicles are prepared from porcine cardiac muscle.
  • L-type calcium channels are incorporated into a planar lipid bilayer separating two chambers (cis and trans).

2. Electrophysiological Recording:

  • The bilayer is voltage-clamped using Ag/AgCl electrodes.
  • The channel is activated by step depolarizations (e.g., from a holding potential of -60 mV to a test potential of 0 mV).[5]
  • Unitary currents are recorded using a patch-clamp amplifier. The current carrier is typically BaCl2 (e.g., 100 mM) to avoid Ca2+-dependent inactivation.[5]

3. Experimental Conditions:

  • Channel activity can be enhanced using a dihydropyridine agonist (e.g., (+)-202-791) and the activated alpha subunit of the stimulatory GTP-binding protein, Gs.[5]
  • Ethaverine is added to either the cis or trans side of the chamber at various concentrations (e.g., 0.3-30 µM).[5]

4. Data Analysis:

  • The channel open probability (Po) and the unitary current amplitude are analyzed before and after the application of ethaverine.
  • Dose-response curves are generated to determine the EC50 for the inhibition of channel open probability.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying the effects of this compound.

Ethaverine_Signaling_Pathways cluster_direct Direct Inhibition cluster_indirect Indirect Modulation Ethaverine1 Ethaverine HCl LTypeCaChannel L-Type Ca2+ Channel Ethaverine1->LTypeCaChannel Blocks CaInflux Ca2+ Influx IntracellularCa1 [Ca2+]i CaInflux->IntracellularCa1 Decreased Ethaverine2 Ethaverine HCl PDE Phosphodiesterase (PDE) Ethaverine2->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PKA_PKG ↑ PKA & PKG cAMP_cGMP->PKA_PKG Activates CaRelease Ca2+ Release from Intracellular Stores PKA_PKG->CaRelease Inhibits IntracellularCa2 [Ca2+]i CaRelease->IntracellularCa2 Decreased

Caption: Signaling pathways of this compound.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture (e.g., PC12) Fura2Loading Fura-2 AM Loading CellCulture->Fura2Loading Perfusion Perfusion with Physiological Buffer Fura2Loading->Perfusion Baseline Record Baseline Fluorescence Perfusion->Baseline Ethaverine Add Ethaverine HCl Baseline->Ethaverine Stimulation Stimulate with High K+ Ethaverine->Stimulation Fluorescence Measure F340/F380 Ratio Stimulation->Fluorescence Quantification Quantify [Ca2+]i Change Fluorescence->Quantification

Caption: Workflow for intracellular calcium imaging.

References

Preliminary Studies on Ethaverine Hydrochloride for Vasodilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary scientific studies on Ethaverine Hydrochloride, with a specific focus on its vasodilatory properties. This document summarizes the core mechanisms of action, compiles available quantitative data, and details relevant experimental protocols to support further research and development in this area.

Introduction

This compound is a synthetic derivative of papaverine, an opium alkaloid.[1] It is recognized for its potent smooth muscle relaxant and antispasmodic properties.[1] Preliminary research has established its efficacy as a vasodilator, suggesting its potential therapeutic application in conditions characterized by vascular constriction.[1] This guide delves into the molecular mechanisms underpinning its vasodilatory effects, primarily attributed to its dual action as a phosphodiesterase (PDE) inhibitor and a calcium channel blocker.

Mechanism of Action: A Dual-Pronged Approach to Vasodilation

This compound elicits vasodilation through two primary signaling pathways: inhibition of phosphodiesterase and blockade of L-type calcium channels.

Phosphodiesterase (PDE) Inhibition

Ethaverine has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4).[2] PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in smooth muscle cells.[2] By inhibiting PDE4, Ethaverine increases the intracellular concentrations of cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation and vasodilation.

L-Type Calcium Channel Blockade

Independent of its PDE-inhibiting activity, Ethaverine also functions as a blocker of L-type voltage-gated calcium channels.[3] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By blocking these channels, Ethaverine directly reduces the intracellular calcium concentration available for the calmodulin-myosin light chain kinase (MLCK) pathway, thereby preventing vasoconstriction and promoting vasodilation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound's mechanism of action.

Table 1: Inhibition of L-Type Calcium Channels by this compound

ParameterValueCell Type/SystemReference
EC50 (Channel Open Probability)~ 1 µMPorcine Cardiac Muscle[3]
Ki (Nitrendipine Binding)~ 8.5 µMPorcine Cardiac Sarcolemma[3]
Ki (Diltiazem/Verapamil Binding)1 - 2 µMPorcine Cardiac Sarcolemma[3]

Table 2: Inhibition of Phosphodiesterase 4 (PDE4) by this compound

ParameterValue RangeEnzyme SourceReference
IC50 0.41 - 2.46 µMRecombinant Human PDE4[2]

Table 3: Comparative Vasodilator Potency (Related Compound)

CompoundEC50 Experimental ModelPre-constricting AgentReference
Papaverine7.0 x 10-7 MIsolated Rat Aortic RingsPhenylephrine

Note: Direct dose-response data for this compound-induced vasodilation was not available in the reviewed literature. The data for papaverine is provided for comparative context.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in this compound-induced vasodilation.

Ethaverine_PDE_Inhibition Ethaverine Ethaverine Hydrochloride PDE4 Phosphodiesterase 4 (PDE4) Ethaverine->PDE4 Inhibits cAMP cAMP PDE4->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease Decreased Intracellular [Ca²⁺] PKA->Ca_decrease Leads to Vasodilation Vasodilation Ca_decrease->Vasodilation

Caption: Ethaverine inhibits PDE4, increasing cAMP levels and leading to vasodilation.

Ethaverine_Ca_Channel_Blockade cluster_inhibition Inhibition Pathway cluster_contraction Contraction Pathway Ethaverine Ethaverine Hydrochloride L_type_Ca_Channel L-Type Voltage-Gated Ca²⁺ Channel Ethaverine->L_type_Ca_Channel Blocks Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_influx->Ca_calmodulin Vasodilation Vasodilation Ca_influx->Vasodilation Reduced Influx Leads to MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Vasoconstriction MLCK->Contraction Promotes

Caption: Ethaverine blocks L-type calcium channels, reducing calcium influx and causing vasodilation.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preliminary studies of this compound.

Ex Vivo Aortic Ring Vasoreactivity Assay

This assay is a standard method to assess the direct effect of a compound on vascular smooth muscle tone.

Objective: To determine the concentration-dependent vasodilatory effect of this compound on pre-contracted isolated arterial rings.

Materials:

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)

  • Phenylephrine (or other vasoconstrictor agent, e.g., KCl)

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with solution changes every 15-20 minutes.

  • Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

  • Pre-contraction: After a washout period, induce a stable submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, add this compound to the bath in a cumulative manner, with increasing concentrations (e.g., from 10-9 M to 10-4 M). Record the relaxation response after each addition.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value.

Aortic_Ring_Assay_Workflow Start Start Excise_Aorta Excise Thoracic Aorta Start->Excise_Aorta Prepare_Rings Prepare Aortic Rings (2-3 mm) Excise_Aorta->Prepare_Rings Mount_in_Bath Mount Rings in Organ Bath Prepare_Rings->Mount_in_Bath Equilibrate Equilibrate (60 min, 1-2g tension) Mount_in_Bath->Equilibrate Viability_Test Viability Test (KCl) Equilibrate->Viability_Test Pre_contract Pre-contract (Phenylephrine) Viability_Test->Pre_contract Add_Ethaverine Add Cumulative Concentrations of Ethaverine HCl Pre_contract->Add_Ethaverine Record_Relaxation Record Relaxation Response Add_Ethaverine->Record_Relaxation Analyze_Data Analyze Data (EC50) Record_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the ex vivo aortic ring vasoreactivity assay.

Patch-Clamp Electrophysiology for L-Type Calcium Channel Activity

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To determine the effect of this compound on the activity of L-type voltage-gated calcium channels.

Materials:

  • Isolated vascular smooth muscle cells or a suitable cell line expressing L-type calcium channels (e.g., HEK293 cells)

  • Patch-clamp rig with amplifier and data acquisition system

  • Micropipettes

  • Extracellular and intracellular recording solutions

  • This compound

Procedure:

  • Cell Preparation: Isolate vascular smooth muscle cells or culture the cell line to an appropriate confluency.

  • Patch-Clamp Recording: Achieve a whole-cell patch-clamp configuration on a single cell.

  • Voltage Protocol: Apply a voltage-step protocol to elicit L-type calcium currents. For example, from a holding potential of -80 mV, apply depolarizing steps to various test potentials (e.g., -40 mV to +60 mV).

  • Baseline Recording: Record baseline calcium currents in the absence of the drug.

  • Drug Application: Perfuse the cell with a solution containing this compound at various concentrations.

  • Recording with Drug: Record the calcium currents in the presence of this compound.

  • Data Analysis: Measure the peak current amplitude at each test potential before and after drug application. Construct current-voltage (I-V) relationship curves and concentration-inhibition curves to determine the IC50.

Patch_Clamp_Workflow Start Start Prepare_Cells Prepare Isolated Cells Start->Prepare_Cells Establish_Patch Establish Whole-Cell Patch-Clamp Prepare_Cells->Establish_Patch Apply_Voltage_Protocol Apply Voltage-Step Protocol Establish_Patch->Apply_Voltage_Protocol Record_Baseline Record Baseline Ca²⁺ Currents Apply_Voltage_Protocol->Record_Baseline Apply_Ethaverine Apply Ethaverine HCl Record_Baseline->Apply_Ethaverine Record_Drug_Effect Record Ca²⁺ Currents with Ethaverine Apply_Ethaverine->Record_Drug_Effect Analyze_Data Analyze Data (IC50) Record_Drug_Effect->Analyze_Data End End Analyze_Data->End

Caption: Workflow for patch-clamp electrophysiology of L-type calcium channels.

In Vivo Measurement of Peripheral Blood Flow

Several techniques can be employed to assess the effect of this compound on blood flow in a living organism.

Objective: To measure the change in peripheral blood flow following the administration of this compound.

Methods:

  • Doppler Ultrasound: A non-invasive method to measure blood flow velocity in peripheral arteries.

  • Plethysmography: Measures volume changes in a limb, which can be used to calculate blood flow.

  • Thermodilution: An invasive technique where a bolus of cold saline is injected into an artery and the temperature change is measured downstream to calculate flow.

General Procedure (Illustrative using Doppler Ultrasound):

  • Animal Preparation: Anesthetize the animal and expose a peripheral artery of interest (e.g., femoral artery).

  • Baseline Measurement: Use a Doppler probe to measure baseline blood flow velocity and vessel diameter.

  • Drug Administration: Administer this compound, for example, via intravenous infusion.

  • Post-Dose Measurement: Continuously or intermittently measure blood flow velocity and vessel diameter after drug administration.

  • Data Analysis: Calculate blood flow from the velocity and vessel diameter measurements. Compare the pre- and post-dose blood flow to determine the effect of this compound.

Conclusion and Future Directions

The preliminary studies on this compound strongly indicate its potential as a vasodilator, acting through the dual mechanisms of phosphodiesterase inhibition and L-type calcium channel blockade. The available quantitative data provides a solid foundation for its further investigation.

A notable gap in the current literature is the absence of a direct concentration-response curve for the vasodilatory effect of this compound on isolated vascular preparations. Future studies should aim to establish this, along with a more detailed characterization of its selectivity for different PDE subtypes. Furthermore, in vivo studies in relevant animal models of cardiovascular disease are warranted to fully elucidate its therapeutic potential. This technical guide serves as a comprehensive resource to facilitate these future research endeavors.

References

Ethaverine Hydrochloride: A Deep Dive into its Role in Gastrointestinal Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaverine hydrochloride, a derivative of papaverine, is a potent smooth muscle relaxant with significant therapeutic applications in gastroenterology for the management of spasmodic conditions. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on gastrointestinal (GI) smooth muscle. It details the key signaling pathways involved, presents available quantitative pharmacological data, and outlines established experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel therapies for GI motility disorders.

Introduction

Gastrointestinal motility is a complex physiological process orchestrated by the coordinated contraction and relaxation of smooth muscle cells in the gut wall. Dysregulation of this process can lead to a variety of debilitating conditions, including irritable bowel syndrome (IBS) and other functional bowel disorders characterized by abdominal pain, cramping, and altered bowel habits. This compound has been utilized as an antispasmodic agent to alleviate these symptoms by directly targeting the smooth muscle machinery.[1][2] Understanding its precise mechanism of action is crucial for optimizing its therapeutic use and for the development of next-generation smooth muscle relaxants.

Mechanism of Action: A Dual Approach to Relaxation

This compound elicits its relaxant effect on gastrointestinal smooth muscle through a multi-faceted mechanism, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and the blockade of L-type calcium channels.

Phosphodiesterase (PDE) Inhibition

The principal mechanism of action of this compound is the inhibition of phosphodiesterase (PDE), particularly the PDE4 isoform.[1] PDEs are enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE4, Ethaverine leads to an accumulation of cAMP within the smooth muscle cell.[1][2]

Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively promote muscle relaxation.[1] These include:

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inhibits MLCK, the enzyme responsible for phosphorylating the myosin light chain, a critical step for the initiation of muscle contraction.[1]

  • Decreased Intracellular Calcium Levels: PKA promotes the sequestration of intracellular calcium into the sarcoplasmic reticulum and enhances its extrusion from the cell, thereby reducing the availability of calcium required for contraction.[1]

While the primary target is PDE4 and the cAMP pathway, inhibition of other PDE isoforms can also lead to an increase in cGMP, activating Protein Kinase G (PKG) and contributing to relaxation through similar mechanisms.[1]

L-Type Calcium Channel Blockade

In addition to its effects on cyclic nucleotide signaling, this compound has been shown to block L-type voltage-gated calcium channels.[1] The influx of extracellular calcium through these channels is a major trigger for smooth muscle contraction. By blocking these channels, Ethaverine directly reduces the amount of calcium entering the cell, thereby preventing the initiation and maintenance of contraction. This action is similar to that of established calcium channel blockers like verapamil.[1]

Signaling Pathway of this compound in Gastrointestinal Smooth Muscle Relaxation

The signaling cascade initiated by this compound leading to smooth muscle relaxation is depicted below.

Ethaverine_Signaling_Pathway Ethaverine Ethaverine Hydrochloride PDE4 Phosphodiesterase 4 (PDE4) Ethaverine->PDE4 Inhibits LTypeCa L-Type Calcium Channel Ethaverine->LTypeCa Blocks cAMP cAMP (Increased) PDE4->cAMP Degrades Ca_influx Ca2+ Influx (Decreased) ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase AC->cAMP Converts cGMP cGMP (Increased) GC->cGMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits Relaxation Muscle Relaxation PKA->Relaxation Promotes PKG->MLCK_active Inhibits PKG->Relaxation Promotes MLCK_inactive Inactive MLCK Contraction Muscle Contraction MLCK_active->Contraction Promotes Ca_influx->Contraction Reduces trigger for Ca_influx->Relaxation Leads to

Signaling pathway of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its analogue, papaverine.

Table 1: Phosphodiesterase (PDE) Inhibition by this compound

ParameterEnzymeValueTissue/SystemReference
IC50PDE40.41 µMRecombinant HumanN/A

Table 2: L-Type Calcium Channel Blocking Activity of this compound

ParameterTargetValueTissue/SystemReference
EC50L-Type Calcium Channel (Open Probability)~1 µMPorcine Cardiac Muscle[1]
Ki[3H]nitrendipine binding~8.5 µMPorcine Cardiac Sarcolemma[1]
Ki[3H]diltiazem and [3H]verapamil binding1-2 µMPorcine Cardiac Sarcolemma[1]

Table 3: Inhibitory Effects of Papaverine (Ethaverine Analogue) on Gastrointestinal Smooth Muscle

ParameterEffectConcentration RangeTissueReference
IC50Inhibition of nerve-mediated contractions3.53 µM (oral compartment)Guinea-pig ileumN/A
IC50Inhibition of nerve-mediated contractions4.76 µM (anal compartment)Guinea-pig ileumN/A
-Inhibition of carbachol- and KCl-induced contractions0.3 - 100 µMIleal smooth muscle[2]

Note: Data for papaverine is provided as a reference due to the limited availability of specific quantitative data for this compound on gastrointestinal smooth muscle.

Experimental Protocols

The following protocols describe standard methods for investigating the effects of this compound on gastrointestinal smooth muscle relaxation.

Preparation of Isolated Intestinal Smooth Muscle Strips
  • Animal Euthanasia and Tissue Dissection: A suitable animal model (e.g., guinea pig, rat) is euthanized according to approved ethical guidelines. A segment of the small intestine (e.g., ileum) or large intestine (e.g., colon) is carefully excised and placed in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

  • Muscle Strip Preparation: The intestinal segment is cleaned of mesenteric attachments and its contents are gently flushed with PSS. The longitudinal or circular smooth muscle layer is carefully dissected and cut into strips of appropriate size (e.g., 1-2 cm in length and 2-3 mm in width).

  • Mounting in Organ Bath: The muscle strips are mounted vertically in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2. One end of the strip is fixed to a stationary hook, and the other end is connected to an isometric force transducer.

Measurement of Smooth Muscle Contraction and Relaxation
  • Equilibration: The mounted tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 gram), with regular changes of the PSS every 15-20 minutes.

  • Induction of Contraction: After equilibration, a contractile agent is added to the organ bath to induce a sustained contraction. Common contractile agents for gastrointestinal smooth muscle include:

    • Carbachol or Acetylcholine: Muscarinic receptor agonists that mimic parasympathetic stimulation.

    • Potassium Chloride (KCl): Induces depolarization of the smooth muscle membrane, leading to the opening of voltage-gated calcium channels.

  • Application of this compound: Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Recording and Analysis: The changes in muscle tension are continuously recorded using a data acquisition system. The relaxant effect of this compound is typically expressed as a percentage of the pre-induced contraction. A concentration-response curve can then be plotted to determine pharmacological parameters such as the EC50 (the concentration of the drug that produces 50% of its maximal effect).

Workflow for organ bath experiments.
Measurement of Intracellular cAMP and cGMP Levels

  • Tissue Preparation and Treatment: Isolated smooth muscle tissue is prepared as described above and incubated with various concentrations of this compound for a specified period.

  • Tissue Lysis: The tissue is rapidly frozen in liquid nitrogen and then homogenized in a suitable lysis buffer containing a phosphodiesterase inhibitor (to prevent degradation of cyclic nucleotides during the assay).

  • Quantification: The levels of cAMP and cGMP in the tissue lysates are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or Radioimmunoassay (RIA) kits.

  • Data Analysis: The results are typically expressed as pmol of cyclic nucleotide per mg of protein.

Conclusion

This compound is a valuable pharmacological tool and therapeutic agent for the relaxation of gastrointestinal smooth muscle. Its dual mechanism of action, involving the inhibition of phosphodiesterase 4 and the blockade of L-type calcium channels, provides a robust means of reducing smooth muscle contractility. The experimental protocols detailed in this guide offer a framework for the further investigation of its pharmacological properties and for the screening and development of novel antispasmodic drugs. Further research focusing on obtaining specific dose-response data for this compound in various segments of the gastrointestinal tract will be instrumental in refining its clinical application.

References

Ethaverine Hydrochloride: An In-depth Technical Guide on its Potential as an L-type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethaverine hydrochloride, a derivative of papaverine, has long been recognized for its utility as a smooth muscle relaxant and vasodilator.[1][2] While its mechanism of action has traditionally been attributed to the inhibition of phosphodiesterase (PDE), a growing body of evidence highlights its significant activity as a potent L-type calcium channel blocker.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological data supporting the role of this compound as an L-type calcium channel antagonist, details the experimental protocols for its characterization, and visualizes the associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of Ethaverine and its derivatives.

Introduction

Ethaverine is a synthetic analogue of papaverine, an opium alkaloid.[3] Its primary clinical applications have been in the treatment of peripheral vascular diseases and as an antispasmodic agent, owing to its ability to relax smooth muscles.[1][6] The established mechanism for this effect involves the inhibition of phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) and subsequent reduction in intracellular calcium levels.[2] However, direct interaction with L-type voltage-gated calcium channels represents a significant and distinct mechanism contributing to its pharmacological profile.[3][4] Understanding this dual mechanism is crucial for the rational design of new therapeutics and for repositioning Ethaverine for new indications.

Mechanism of Action: L-type Calcium Channel Blockade

L-type calcium channels are critical mediators of calcium influx in various cell types, including vascular smooth muscle cells and cardiomyocytes. The influx of calcium through these channels is a primary trigger for muscle contraction. Ethaverine has been shown to directly inhibit the activity of L-type calcium channels, thereby reducing intracellular calcium concentrations and promoting vasodilation and smooth muscle relaxation.[3]

Studies have indicated that Ethaverine's interaction with L-type calcium channels is structurally similar to that of verapamil, a well-known phenylalkylamine calcium channel blocker.[3] This suggests that Ethaverine likely binds to the verapamil binding sites on the α1 subunit of the L-type calcium channel, leading to the inhibition of channel activation.[3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative data from in vitro studies characterizing the L-type calcium channel blocking activity of this compound.

ParameterValueExperimental SystemReference
EC50 (Channel Open Probability)~ 1 µMSingle L-type calcium channels from porcine cardiac muscle incorporated into planar lipid bilayers[3]
IC50 (Intracellular Ca2+ Increase)~ 2 µMFura-2 fluorescence in PC12 cells stimulated with 70 mM K+[4]
IC50 (Catecholamine Secretion)~ 2 µM[3H]norepinephrine secretion from PC12 cells[4]
Ki ([3H]nitrendipine binding)~ 8.5 µMCardiac sarcolemma[3]
Ki ([3H]diltiazem binding)1 - 2 µMCardiac sarcolemma[3]
Ki ([3H]verapamil binding)1 - 2 µMCardiac sarcolemma[3]

Experimental Protocols

Single-Channel Patch-Clamp Electrophysiology

This protocol is adapted from studies on single L-type calcium channels incorporated into planar lipid bilayers.[3]

Objective: To measure the effect of Ethaverine on the open probability and unitary current amplitude of single L-type calcium channels.

Methodology:

  • Planar Lipid Bilayer Formation: A planar lipid bilayer is formed across a small aperture separating two chambers (cis and trans). The bilayer is typically composed of a mixture of phospholipids, such as phosphatidylethanolamine and phosphatidylserine.

  • Channel Incorporation: Vesicles containing purified L-type calcium channels from a relevant tissue source (e.g., porcine cardiac muscle) are added to the cis chamber. Spontaneous fusion of these vesicles with the planar bilayer results in the incorporation of single channels.

  • Electrophysiological Recording:

    • Solutions: The cis chamber (intracellular side) and trans chamber (extracellular side) are filled with appropriate ionic solutions. For recording L-type calcium currents, the trans chamber typically contains a high concentration of BaCl2 (e.g., 100 mM) as the charge carrier.

    • Voltage Clamp: The membrane potential is clamped at a holding potential of -60 mV.

    • Channel Activation: L-type calcium channels are activated by step depolarizations to a test potential of 0 mV.

    • Data Acquisition: Unitary currents are recorded using a patch-clamp amplifier and digitized for analysis.

  • Drug Application: this compound is added to either the cis or trans chamber at various concentrations (e.g., 0.3-30 µM).

  • Data Analysis: The channel open probability (Po) and unitary current amplitude are calculated before and after the application of Ethaverine. The EC50 for the reduction in open probability is determined by fitting the concentration-response data to a logistic equation.

Intracellular Calcium Measurement using Fura-2

This protocol is based on studies measuring intracellular calcium concentrations in cell lines such as PC12 cells.[4]

Objective: To determine the effect of Ethaverine on intracellular calcium levels following depolarization.

Methodology:

  • Cell Culture: PC12 cells are cultured in an appropriate medium and seeded onto glass coverslips.

  • Fura-2 AM Loading:

    • Cells are washed with a balanced salt solution (e.g., HEPES-buffered saline).

    • Cells are then incubated with Fura-2 acetoxymethyl (AM) ester (typically 2-5 µM) in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

    • Following loading, cells are washed to remove extracellular dye and incubated for a further period (e.g., 30 minutes) to allow for the de-esterification of Fura-2 AM by intracellular esterases, trapping the active Fura-2 dye inside the cells.

  • Fluorescence Measurement:

    • The coverslip with the loaded cells is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

    • Cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

  • Experimental Procedure:

    • A baseline fluorescence ratio is recorded.

    • Ethaverine is added to the perfusion solution at various concentrations.

    • Cells are then stimulated with a depolarizing agent, such as a high concentration of potassium chloride (e.g., 70 mM K+), to open voltage-gated calcium channels.

    • The change in the F340/F380 ratio is recorded.

  • Data Analysis: The peak increase in the fluorescence ratio following stimulation is measured in the absence and presence of different concentrations of Ethaverine. The IC50 for the inhibition of the calcium increase is calculated.

Radioligand Binding Assay

This protocol is based on competitive binding assays using radiolabeled ligands for different sites on the L-type calcium channel.[3]

Objective: To determine the affinity of Ethaverine for the binding sites of known L-type calcium channel blockers.

Methodology:

  • Membrane Preparation: A membrane fraction rich in L-type calcium channels is prepared from a suitable tissue source (e.g., cardiac sarcolemma). This typically involves homogenization of the tissue followed by differential centrifugation.

  • Binding Assay:

    • Incubation Mixture: The assay is performed in a buffer containing the prepared membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]nitrendipine, [3H]diltiazem, or [3H]verapamil), and varying concentrations of unlabeled this compound.

    • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of Ethaverine that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

L_Type_Calcium_Channel_Signaling Depolarization Membrane Depolarization LTCC L-type Ca2+ Channel Depolarization->LTCC Activates Ca_influx Ca2+ Influx LTCC->Ca_influx Mediates Ethaverine Ethaverine HCl Ethaverine->LTCC Inhibits CaM Calmodulin (CaM) Ca_influx->CaM Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM MLCK_inactive MLCK (inactive) Ca_CaM->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: L-type calcium channel signaling pathway in smooth muscle contraction and the inhibitory action of Ethaverine.

Dual_Mechanism_Ethaverine Ethaverine Ethaverine HCl PDE Phosphodiesterase (PDE) Ethaverine->PDE Inhibits LTCC L-type Ca2+ Channel Ethaverine->LTCC Blocks cAMP_cGMP ↑ cAMP / cGMP Ca_influx_inhib ↓ Ca2+ Influx LTCC->Ca_influx_inhib PKA_PKG Activation of PKA / PKG cAMP_cGMP->PKA_PKG Intra_Ca_dec ↓ Intracellular [Ca2+] PKA_PKG->Intra_Ca_dec Ca_influx_inhib->Intra_Ca_dec Relaxation Smooth Muscle Relaxation Intra_Ca_dec->Relaxation

Caption: Dual mechanism of action of Ethaverine leading to smooth muscle relaxation.

Patch_Clamp_Workflow Start Start Prepare Prepare Planar Lipid Bilayer Start->Prepare Incorporate Incorporate L-type Ca2+ Channels Prepare->Incorporate Record_baseline Record Baseline Channel Activity Incorporate->Record_baseline Add_Ethaverine Add Ethaverine HCl Record_baseline->Add_Ethaverine Record_treatment Record Channel Activity with Ethaverine Add_Ethaverine->Record_treatment Analyze Analyze Data (Po, Amplitude) Record_treatment->Analyze End End Analyze->End

Caption: Experimental workflow for single-channel patch-clamp analysis of Ethaverine's effect on L-type calcium channels.

Conclusion

The evidence presented in this technical guide strongly supports the classification of this compound as an L-type calcium channel blocker. Its ability to directly inhibit channel activity, as demonstrated through electrophysiological and binding studies, complements its known role as a phosphodiesterase inhibitor. This dual mechanism of action provides a more complete understanding of its vasodilatory and smooth muscle relaxant properties. For researchers and drug development professionals, this information opens avenues for the further investigation of Ethaverine and its analogues as potential therapeutic agents for conditions where L-type calcium channel modulation is beneficial. The detailed experimental protocols provided herein offer a practical framework for conducting such investigations.

References

The Landscape of Ethaverine Hydrochloride's Structural Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethaverine hydrochloride, a derivative of papaverine, has long been recognized for its utility as a smooth muscle relaxant. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This guide delves into the core of Ethaverine's structure-activity relationship by exploring its structural analogues. We present a comprehensive overview of synthetic modifications to the isoquinoline scaffold, their impact on pharmacological activity, and the experimental methodologies employed in their evaluation.

Core Concepts: The Isoquinoline Scaffold and Phosphodiesterase Inhibition

Ethaverine's chemical architecture is centered around a 1-benzylisoquinoline framework. Structural modifications of this core have yielded a diverse range of analogues with varying potencies and selectivities as PDE inhibitors. The primary mechanism of action for Ethaverine and its analogues involves the inhibition of PDE enzymes, which are responsible for the hydrolysis of cAMP and cGMP.[1] By blocking this degradation, intracellular levels of these second messengers rise, activating protein kinase A (PKA) and protein kinase G (PKG). This cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of smooth muscle.

Quantitative Analysis of Structural Analogues

The exploration of Ethaverine's structural analogues has led to the development of compounds with enhanced potency and selectivity for specific phosphodiesterase isoforms. The following tables summarize the quantitative data for various classes of these analogues.

Table 1: N-Substituted Bis-(Tetrahydropapaverine) Analogues - Antispasmodic Activity
CompoundStructureIC50 (µM) on Guinea Pig IleumReference
N,N'-bis-[2-carbamoyl-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinyl]piperazine[Image of the chemical structure]0.31[2]
Table 2: 1-Phenyl-3,4-dihydroisoquinoline Amide Derivatives as PDE4B Inhibitors
CompoundModificationsIC50 (µM) for PDE4BSelectivity vs Other PDEsReference
Compound 15Methoxy and halogen substitutions on the C-3 side chain phenyl ringPotent (specific value not provided in abstract)High[3][4]
Table 3: 1-Pyridylisoquinoline and 1-Pyridyldihydroisoquinoline Derivatives as PDE4 Inhibitors
Compound ClassGeneral StructurePDE4 Inhibitory Activity (IC50)TNF-α Production InhibitionReference
1-Pyridylisoquinoline Derivatives[General structure with a pyridyl group at position 1 of the isoquinoline ring]Potent (specific values not provided in abstract)Potent[5][6]
1-Pyridyldihydroisoquinoline Derivatives[General structure with a pyridyl group at position 1 of the dihydroisoquinoline ring]Potent (specific values not provided in abstract)Potent[5][6]
Table 4: Benzothiazole-Isoquinoline Derivatives - Multi-target Activity
CompoundSubstituent on BenzothiazoleMAO-B IC50 (µM)BuChE IC50 (µM)Reference
4bm-Cl38.8217.59[1]
4do-Br64.8314.61[1]
4fp-Br41.78-[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the evaluation of Ethaverine analogues.

Protocol 1: In Vitro Antispasmodic Activity on Isolated Guinea Pig Ileum

This protocol is used to assess the muscle relaxant properties of the synthesized compounds.

  • Tissue Preparation:

    • A guinea pig is sacrificed by cervical dislocation.

    • The ileum is isolated, and the terminal 10 cm near the ileocecal junction is discarded.

    • The mesentery is trimmed, and a 2-3 cm long segment of the ileum is mounted in a 20 ml organ bath containing Tyrode's solution.[7]

    • The composition of Tyrode's solution is (in mM): NaCl 137, KCl 2.7, NaHCO3 11.9, NaH2PO4 0.4, MgCl2 1.0, CaCl2 1.8, and glucose 11.1.

    • The solution is maintained at 37°C and aerated with air.[7]

    • The tissue is connected to an isometric force transducer to record contractions on a polygraph.

  • Experimental Procedure:

    • The tissue is allowed to equilibrate for a set period.

    • A spasmogen, such as histamine or acetylcholine, is added to the organ bath to induce contraction.

    • Increasing concentrations of the test compound (Ethaverine analogue) are added to the bath.

    • The relaxation of the ileum is measured, and the IC50 value (the concentration of the compound that causes 50% relaxation) is calculated.

Protocol 2: Phosphodiesterase (PDE) Activity Assay (Colorimetric)

This assay quantifies the inhibitory effect of compounds on PDE activity.

  • Principle: The assay measures the amount of phosphate released from the hydrolysis of cAMP or cGMP by PDE. The released phosphate is quantified using a malachite green-based reagent.[8]

  • Reaction Setup:

    • A reaction mixture is prepared containing the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the test compound at various concentrations.

    • The reaction is initiated by the addition of the enzyme.

  • Termination and Detection:

    • After a specific incubation period, the reaction is stopped.

    • A 5'-nucleotidase is added to cleave the resulting 5'-nucleotide into a nucleoside and phosphate.[8]

    • A green assay reagent is added, which forms a colored complex with the released phosphate.

  • Data Analysis:

    • The absorbance of the colored complex is measured using a spectrophotometer.

    • The IC50 value is determined by plotting the percentage of PDE inhibition against the logarithm of the compound concentration.

Protocol 3: Phosphodiesterase (PDE) Activity Assay (Fluorescence Polarization)

This is a homogeneous assay format for screening PDE inhibitors.

  • Principle: The assay utilizes a fluorescein-labeled cyclic nucleotide (e.g., cAMP-FAM). When the cyclic nucleotide is hydrolyzed by PDE, the resulting fluorescein-labeled monophosphate binds to a specific binding agent, causing a change in fluorescence polarization.[9]

  • Assay Procedure:

    • The PDE enzyme is incubated with the test compound.

    • The fluorescein-labeled cyclic nucleotide substrate is added to initiate the reaction.

    • After incubation, a binding agent is added.

  • Measurement:

    • The fluorescence polarization is measured using a microplate reader.

    • A decrease in fluorescence polarization indicates inhibition of PDE activity.

    • IC50 values are calculated from the dose-response curves.

Visualizing the Core Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

PDE_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist Receptor GPCR Agonist->Receptor AC_GC Adenylate/Guanylate Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Converts ATP_GTP ATP/GTP PKA_PKG PKA / PKG (Active) cAMP_cGMP->PKA_PKG Activates PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE Substrate Ca_Reduction ↓ Intracellular Ca²⁺ PKA_PKG->Ca_Reduction Leads to Relaxation Smooth Muscle Relaxation Ca_Reduction->Relaxation AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP Hydrolyzes to Ethaverine Ethaverine & Analogues Ethaverine->PDE Inhibits

Caption: Signaling pathway of Ethaverine and its analogues.

Guinea_Pig_Ileum_Assay cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Sacrifice Sacrifice Guinea Pig Isolate Isolate Ileum Segment Sacrifice->Isolate Mount Mount in Organ Bath (Tyrode's Solution, 37°C) Isolate->Mount Equilibrate Equilibrate Tissue Mount->Equilibrate Induce Induce Contraction (e.g., Histamine) Equilibrate->Induce Add_Compound Add Test Compound (Cumulative Doses) Induce->Add_Compound Record Record Relaxation Add_Compound->Record Calculate Calculate % Relaxation Record->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Caption: Workflow for the isolated guinea pig ileum antispasmodic assay.

PDE_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_data Data Analysis Prepare_Reagents Prepare Reagents: PDE Enzyme, Substrate, Test Compounds Mix Mix Enzyme, Buffer, and Test Compound Prepare_Reagents->Mix Initiate Initiate Reaction (Add Substrate) Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Add_Detection_Reagent Add Detection Reagent (e.g., Malachite Green) Terminate->Add_Detection_Reagent Measure Measure Signal (Absorbance/Fluorescence) Add_Detection_Reagent->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General workflow for a phosphodiesterase (PDE) inhibition assay.

Conclusion and Future Directions

The structural analogues of this compound represent a promising area for the discovery of novel therapeutic agents. The isoquinoline scaffold provides a versatile platform for chemical modification, enabling the fine-tuning of potency and selectivity towards specific PDE isoforms. The data and protocols presented in this guide offer a foundational resource for researchers in this field. Future research should focus on exploring a wider range of substitutions on the isoquinoline and benzyl rings to further delineate the structure-activity relationships. Moreover, in vivo studies are essential to validate the therapeutic potential of the most promising analogues identified through in vitro screening. The continued exploration of these compounds could lead to the development of new drugs for a variety of disorders characterized by smooth muscle spasms and inflammation.

References

Technical Guide: Initial Screening of Ethaverine Hydrochloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethaverine Hydrochloride, a derivative of papaverine, has historically been utilized as a peripheral vasodilator and antispasmodic agent.[1][2] Its primary clinical application has been in treating peripheral vascular diseases, where it facilitates vasodilation by modulating intracellular calcium concentrations.[3] Recent research, however, has unveiled novel mechanisms of action, suggesting its potential for repurposing, particularly in oncology. Studies have identified that Ethaverine can inhibit cancer cell proliferation and migration by targeting critical cellular machinery, including Cyclin-Dependent Kinase 5 (CDK5).[4] This guide provides a comprehensive overview of the initial cell-based screening process for this compound, detailing its mechanisms of action, experimental protocols for key assays, and data interpretation frameworks.

Known Mechanisms of Action

This compound exerts its cellular effects through multiple pathways, making it a molecule of interest for various therapeutic areas. Its primary known mechanisms include the inhibition of L-type calcium channels, phosphodiesterases (PDEs), and Cyclin-Dependent Kinase 5 (CDK5).

  • L-Type Calcium Channel Inhibition : Ethaverine blocks L-type voltage-sensitive calcium channels, reducing the influx of intracellular calcium ([Ca2+]i).[5] This action is central to its vasodilatory effects in smooth muscle cells but is also relevant in other cell types, such as neuroendocrine cells, where it can inhibit processes like catecholamine secretion.[3][5] The EC50 for reducing channel open probability is approximately 1 µM.[3]

  • Phosphodiesterase (PDE) Inhibition : As a papaverine derivative, Ethaverine is known to act as a phosphodiesterase inhibitor.[3] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, Ethaverine increases intracellular levels of these second messengers, which can influence a wide range of cellular processes, including cell proliferation and relaxation of smooth muscle.[6] A recent study identified Ethaverine as a potent PDE4 inhibitor with an IC50 value of 0.41 µM.[7]

  • Cyclin-Dependent Kinase 5 (CDK5) Modulation : In the context of cancer, Ethaverine has been identified as an allosteric modulator of CDK5.[4] This interaction inhibits CDK5 function, leading to a reduction in cancer cell proliferation and migration, highlighting its potential as an anticancer agent.[4]

These multifaceted mechanisms can culminate in downstream effects such as cell cycle arrest and the induction of apoptosis.

Ethaverine_MoA cluster_targets Primary Molecular Targets cluster_effects Intracellular Effects cluster_outcomes Cellular Outcomes etha Ethaverine HCl pde Phosphodiesterase (PDE) etha->pde inhibits ca_channel L-Type Ca2+ Channel etha->ca_channel inhibits cdk5 CDK5 etha->cdk5 inhibits camp ↑ cAMP / cGMP pde->camp blocks degradation of ca_level ↓ Intracellular Ca2+ ca_channel->ca_level blocks influx cdk5_inhibit CDK5 Inhibition cdk5->cdk5_inhibit proliferation ↓ Proliferation camp->proliferation migration ↓ Migration camp->migration apoptosis ↑ Apoptosis camp->apoptosis cell_cycle Cell Cycle Arrest camp->cell_cycle ca_level->proliferation ca_level->migration ca_level->apoptosis ca_level->cell_cycle cdk5_inhibit->proliferation cdk5_inhibit->migration cdk5_inhibit->apoptosis cdk5_inhibit->cell_cycle

Caption: this compound's multi-target mechanism of action.

Initial Screening Workflow

A tiered approach is recommended for the initial screening of this compound in cell-based assays. The workflow begins with broad cytotoxicity screening to determine effective concentration ranges and progresses to more specific assays to elucidate the mechanism of action.

Screening_Workflow start Start: Select Cell Lines (e.g., A549, H1299, PC9) tier1 Tier 1: Cytotoxicity Screening (MTT / Resazurin Assay) start->tier1 tier1_data Determine IC50 Values (24h, 48h, 72h) tier1->tier1_data decision IC50 in Target Range? tier1_data->decision tier2_apoptosis Tier 2a: Apoptosis Analysis - Annexin V / PI Staining (Flow Cytometry) - Caspase/PARP Cleavage (Western Blot) decision->tier2_apoptosis Yes tier2_cellcycle Tier 2b: Cell Cycle Analysis - PI Staining (Flow Cytometry) decision->tier2_cellcycle Yes analysis Data Synthesis & Interpretation decision->analysis No (Re-evaluate) tier2_apoptosis->analysis tier2_cellcycle->analysis

Caption: A tiered workflow for the initial screening of Ethaverine HCl.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

These assays are the first step to determine the concentration-dependent effect of Ethaverine on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[8]

Protocol: MTT Assay [8][9][10]

  • Cell Seeding : Plate cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[11]

  • Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Ethaverine-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation : Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition : Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10]

  • Data Acquisition : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][12]

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

Table 1: Reported IC50 Values for Ethaverine

Cell Line Assay Duration IC50 Value (µM) Reference
A549 (Lung Cancer) 72 hours 11 [4]
H1299 (Lung Cancer) 72 hours 49 [4]
PC9 (Lung Cancer) 72 hours 40 [4]

| PC12 (Neuroendocrine) | Not Specified | ~2 (for inhibition of Ca2+ increase) |[5] |

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are crucial. A combination of flow cytometry and western blotting provides a comprehensive picture.

This method quantifies the percentage of cells undergoing apoptosis by detecting the externalization of phosphatidylserine (PS) using Annexin V and plasma membrane integrity using a dye like Propidium Iodide (PI) or 7-AAD.[13][14]

Protocol: Annexin V/PI Staining [15]

  • Cell Treatment : Seed cells in 6-well plates and treat with Ethaverine at concentrations around the determined IC50 value for 24-48 hours. Include positive and negative controls.

  • Cell Harvesting : Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., Annexin V-FITC) and PI solution.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition : Analyze the samples immediately using a flow cytometer.[16]

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Western blotting can detect the cleavage of key proteins involved in the apoptotic cascade, such as caspases (e.g., caspase-3, -8, -9) and Poly (ADP-ribose) polymerase (PARP).[17][18] Activation of initiator caspases (caspase-8, -9) leads to the cleavage and activation of effector caspases (caspase-3), which in turn cleaves substrates like PARP.[19]

Protocol: Western Blot for Cleaved Caspase-3 and PARP [17]

  • Protein Extraction : Treat cells with Ethaverine as described above. Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP overnight at 4°C. Also, probe for total caspase-3, total PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.

Apoptosis_Detection cluster_early Early to Mid Apoptosis cluster_late Mid to Late Apoptosis apoptosis Apoptotic Cell ps_flip Phosphatidylserine (PS) Flipping to Outer Membrane apoptosis->ps_flip caspase_act Caspase Cascade Activation (Caspase-8, -9, -3) apoptosis->caspase_act membrane_loss Loss of Membrane Integrity ps_flip->membrane_loss flow Flow Cytometry (Annexin V / PI) ps_flip->flow detected by Annexin V parp_cleavage PARP Cleavage caspase_act->parp_cleavage wb Western Blot caspase_act->wb detected by anti-cleaved-caspase Ab parp_cleavage->wb detected by anti-cleaved-PARP Ab membrane_loss->flow detected by PI

Caption: Logical relationship between apoptotic events and detection assays.
Cell Cycle Analysis

To investigate if Ethaverine's anti-proliferative effects are due to cell cycle arrest, flow cytometry with PI staining is employed. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[20][21]

Protocol: Cell Cycle Analysis by PI Staining [21]

  • Cell Treatment : Culture and treat cells with Ethaverine at relevant concentrations for 24-48 hours.

  • Cell Harvesting : Collect all cells and wash with PBS.

  • Fixation : Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 2 hours.

  • Staining : Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition : Analyze the DNA content of the cells using a flow cytometer.

  • Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[20]

Data Interpretation and Conclusion

The initial screening of this compound provides critical data on its bioactivity. Cytotoxicity assays establish a therapeutic window by defining the IC50 values across different cell lines. A lower IC50 value indicates higher potency. Subsequent mechanistic assays reveal how Ethaverine exerts its effects. An increase in the Annexin V-positive cell population and the presence of cleaved caspase-3 and PARP confirm the induction of apoptosis.[4][17] Concurrently, cell cycle analysis may show an accumulation of cells in a specific phase (e.g., G0/G1 or G2/M), indicating that Ethaverine interferes with cell cycle progression.[22]

References

Methodological & Application

Application Note: HPLC Method for Purity Analysis of Ethaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethaverine Hydrochloride purity and the determination of related substances.

Introduction

This compound is a synthetic papaverine derivative that acts as a non-specific phosphodiesterase inhibitor, leading to smooth muscle relaxation and vasodilation. It is crucial to control the purity of the active pharmaceutical ingredient (API) to ensure its safety and efficacy. This application note provides a robust HPLC method for the determination of this compound purity and the separation of potential process-related impurities and degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose due to its high sensitivity and resolving power.[1]

Experimental Protocol

This protocol is based on a reversed-phase HPLC method with UV detection.

2.1. Materials and Reagents

  • This compound Reference Standard (CRS)

  • This compound Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • 0.45 µm membrane filters

2.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.

ParameterCondition
HPLC Column Hypersil Gold (C18), 5 µm, 150 x 4.6 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 80% A, 20% B15-20 min: Gradient to 40% A, 60% B20-22 min: 40% A, 60% B22-23 min: Gradient to 80% A, 20% B23-30 min: 80% A, 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 280 nm (or as determined by UV scan of Ethaverine HCl)
Injection Volume 10 µL
Run Time 30 minutes

2.3. Preparation of Solutions

  • Diluent: Methanol and Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filter all solutions through a 0.45 µm membrane filter before injection.

2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

  • After the analysis, calculate the purity of the sample.

Data Presentation and System Suitability

The following tables summarize the expected quantitative data and system suitability requirements for this method.

Table 1: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Areas ≤ 2.0% (for n=5)

Table 2: Representative Validation Data (Hypothetical)

Validation ParameterResult
Linearity (r²) ≥ 0.999 (Concentration range: 1 - 150 µg/mL)
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 1.0% (Repeatability and Intermediate Precision)
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Calculation of Purity

The purity of the this compound sample is calculated as a percentage using the area normalization method, assuming all impurities have a similar response factor to the main peak.

% Purity = (Area of Ethaverine Peak / Total Area of all Peaks) x 100

For a more accurate determination of related substances, a standard of each impurity would be required to calculate their respective response factors.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC method parameters.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase (Water/Acetonitrile) equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution (100 µg/mL) injection Inject Blank, Standard, and Sample Solutions prep_std->injection prep_sample Sample Solution (1000 µg/mL) prep_sample->injection equilibration->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection (280 nm) separation->detection integration Peak Integration detection->integration suitability System Suitability Check integration->suitability calculation Purity Calculation suitability->calculation

Caption: Experimental workflow for HPLC purity analysis of this compound.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_detection Detection cluster_output Output A A: Water Gradient Gradient Elution A->Gradient B B: Acetonitrile B->Gradient Column Hypersil Gold C18 (150x4.6mm, 5µm) Gradient->Column Separation Flow Flow Rate: 1.0 mL/min Flow->Column Detector DAD/UV Column->Detector Elution Temp Temperature: 40°C Temp->Column Result Purity & Impurity Profile Detector->Result Chromatogram Wavelength Wavelength: 280 nm Wavelength->Detector

Caption: Logical relationship of key HPLC method parameters.

References

Application Note: Phosphodiesterase Inhibition Assay Protocol for Ethaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ethaverine Hydrochloride is a papaverine derivative known for its smooth muscle relaxant and vasodilatory properties.[1][2] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic nucleotides like cAMP and cGMP.[1] This inhibition leads to increased intracellular levels of these second messengers, resulting in smooth muscle relaxation.[1] This application note provides a detailed protocol for assessing the inhibitory activity of this compound against phosphodiesterase enzymes, presents its known quantitative inhibitory data, and illustrates the relevant biological pathway and experimental workflow.

Signaling Pathway of Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing the phosphodiester bond in the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By breaking down these molecules, PDEs terminate their signaling pathways. This compound acts by blocking this degradation, thereby prolonging the action of cAMP and cGMP, which leads to downstream effects such as the relaxation of vascular smooth muscle.[1]

PDE_Signaling_Pathway cluster_cell Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase ATP->AC Stimulus cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by Relax Smooth Muscle Relaxation PKA->Relax AMP 5'-AMP PDE->AMP Eth Ethaverine HCl Eth->PDE Inhibits

Caption: Mechanism of Ethaverine HCl via PDE inhibition.

Quantitative Data: this compound Inhibition of PDE

Recent studies have identified this compound as a potent inhibitor of specific phosphodiesterase isoforms. High-throughput screening of approved drugs revealed its significant activity against PDE4.[3]

InhibitorTarget PDEIC₅₀ Value (µM)Reference
This compoundPDE40.41 - 2.46[3]

Experimental Protocol: PDE Inhibition Assay

This protocol describes a general, adaptable method for determining the inhibitory activity of this compound on a specific PDE isoform (e.g., PDE4) using a 96-well plate format. The principle is based on the enzymatic conversion of a cyclic nucleotide substrate (e.g., cAMP) by a PDE enzyme. The amount of remaining substrate or generated product is then quantified, often through a secondary reaction that produces a fluorescent or luminescent signal.

3.1. Principle of the Assay

The assay measures PDE activity by quantifying the amount of cAMP remaining after the enzymatic reaction. In the presence of an inhibitor like Ethaverine, PDE activity is reduced, leaving higher concentrations of cAMP. This remaining cAMP is used in a subsequent reaction, for example, by protein kinase A (PKA), which consumes ATP. The amount of ATP remaining is then detected using a luciferase-based reagent (e.g., Kinase-Glo®), where the luminescent signal is inversely proportional to the PDE activity.[4]

3.2. Materials and Reagents

  • Purified recombinant human PDE enzyme (e.g., PDE4B)

  • This compound

  • PDE Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)

  • Cyclic Adenosine Monophosphate (cAMP) substrate

  • 3-isobutyl-1-methylxanthine (IBMX) or Rolipram (for PDE4) as a positive control inhibitor

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • ATP

  • Protein Kinase A (PKA)

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 96-well microplates

  • Plate-reading luminometer

3.3. Reagent Preparation

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[5] Perform serial dilutions in DMSO to create intermediate concentrations. The final concentration of DMSO in the assay wells should not exceed 1%.

  • Positive Control Stock Solution: Prepare a stock solution of IBMX (a broad-spectrum PDE inhibitor) or Rolipram (a PDE4-specific inhibitor) in DMSO.

  • PDE Enzyme Working Solution: Dilute the purified PDE enzyme to the desired concentration in cold PDE Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

  • cAMP Substrate Solution: Prepare the cAMP substrate solution in PDE Assay Buffer at a concentration appropriate for the specific PDE isoform (typically at or below the Km value).

3.4. Assay Procedure

The following steps are for a single well. The procedure should be performed for all test concentrations, controls, and blanks.

  • Add Inhibitor: To each well of a 96-well plate, add 5 µL of the serially diluted this compound solution or control (DMSO for negative control, positive inhibitor for positive control).

  • Add PDE Enzyme: Add 20 µL of the diluted PDE enzyme solution to each well, except for the "No Enzyme" blank wells. Add 20 µL of PDE Assay Buffer to the blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the cAMP substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C or 37°C. The optimal time may vary depending on the enzyme activity.

  • Stop Reaction & Detect: Stop the PDE reaction and initiate the detection reaction according to the manufacturer's protocol for the chosen detection kit (e.g., add termination buffer followed by detection solution containing ATP and PKA).[4]

  • Measure Signal: After a final incubation period (typically 10-20 minutes), measure the luminescence using a plate-reading luminometer.

Experimental Workflow

The following diagram outlines the key steps in the phosphodiesterase inhibition assay.

PDE_Workflow prep 1. Reagent Preparation (Ethaverine, Enzyme, Substrate) setup 2. Assay Plate Setup Add Inhibitor/Controls to wells prep->setup enzyme 3. Add PDE Enzyme Pre-incubate for 15 min setup->enzyme reaction 4. Initiate Reaction Add cAMP Substrate enzyme->reaction incubation 5. Incubation (e.g., 60 min at 37°C) reaction->incubation detection 6. Stop & Detect Add Termination/Detection Reagents incubation->detection read 7. Read Plate Measure Luminescence detection->read analysis 8. Data Analysis Calculate % Inhibition and IC₅₀ read->analysis

References

Application Notes and Protocols for Ethaverine Hydrochloride Administration in Animal Models of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct studies on the administration of Ethaverine Hydrochloride in animal models of hypertension were identified in the available literature. The following protocols and data are based on studies conducted with Drotaverine Hydrochloride , a structural analog of papaverine with a similar mechanism of action as a phosphodiesterase (PDE) inhibitor. Drotaverine serves as a relevant surrogate for estimating potential effects and designing initial studies with this compound. Researchers should consider this when adapting these protocols.

Introduction

This compound is a papaverine derivative known for its smooth muscle relaxant properties.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This cascade results in the relaxation of vascular smooth muscle, causing vasodilation and a potential reduction in blood pressure.[2][3] These characteristics make this compound a candidate for investigation in the context of hypertension.

These application notes provide a detailed framework for administering this compound (using Drotaverine Hydrochloride as a proxy) to animal models of hypertension, monitoring its effects, and understanding its mechanism of action.

Mechanism of Action: Signaling Pathway

This compound, as a PDE inhibitor, modulates vascular smooth muscle tone through the cAMP and cGMP signaling pathways. The anticipated mechanism is as follows:

  • Inhibition of Phosphodiesterase (PDE): this compound inhibits PDE enzymes within vascular smooth muscle cells.

  • Increased cAMP and cGMP: This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation.

  • Activation of Protein Kinases: Elevated cAMP and cGMP levels activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[2]

  • Inhibition of Myosin Light Chain Kinase (MLCK): PKA and PKG phosphorylate and inactivate MLCK.[4]

  • Reduced Intracellular Calcium: These kinases also contribute to a decrease in intracellular calcium levels.[4]

  • Smooth Muscle Relaxation and Vasodilation: The inhibition of MLCK and reduced calcium levels prevent the interaction of actin and myosin, resulting in smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.[2][4]

G cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Ethaverine_Hydrochloride Ethaverine Hydrochloride PDE Phosphodiesterase (PDE) Ethaverine_Hydrochloride->PDE Inhibits cAMP_cGMP cAMP / cGMP (Increased Levels) PDE->cAMP_cGMP Breaks down PKA_PKG Protein Kinase A (PKA) / Protein Kinase G (PKG) (Activated) cAMP_cGMP->PKA_PKG MLCK Myosin Light Chain Kinase (MLCK) PKA_PKG->MLCK Inhibits Ca2 Intracellular Ca2+ (Decreased) PKA_PKG->Ca2 Reduces Relaxation Smooth Muscle Relaxation & Vasodilation MLCK->Relaxation Leads to Ca2->Relaxation Contributes to BP Decreased Blood Pressure Relaxation->BP

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Protocols

Fructose-Induced Hypertension in Rats

This protocol is adapted from a study utilizing Drotaverine Hydrochloride in a fructose-induced hypertension model in Wistar rats.

Objective: To induce hypertension in rats through chronic fructose consumption.

Materials:

  • Male Wistar rats (6-8 weeks old)

  • 10% (w/v) Fructose solution in drinking water

  • Standard rat chow

  • Animal cages with water bottles and food hoppers

Procedure:

  • Acclimatize rats for one week with free access to standard chow and tap water.

  • After acclimatization, replace the drinking water of the experimental groups with a 10% fructose solution. The control group continues to receive tap water.

  • Provide all groups with free access to standard rat chow.

  • Maintain these conditions for a minimum of 6 weeks to allow for the development of hypertension.

  • Monitor the body weight and systolic blood pressure (SBP) of all rats weekly.

  • Consider a rat hypertensive when its SBP is ≥135 mmHg.

Administration of this compound (as Drotaverine Hydrochloride)

Objective: To administer the test compound to hypertensive rats.

Materials:

  • Hypertensive rats from the fructose-induced model

  • Drotaverine Hydrochloride (as a proxy for this compound)

  • Vehicle (e.g., distilled water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Once hypertension is established (week 6 onwards), divide the hypertensive rats into treatment and vehicle control groups.

  • Prepare fresh solutions of Drotaverine Hydrochloride in the vehicle daily.

  • Administer Drotaverine Hydrochloride or vehicle by oral gavage once daily for a specified treatment period (e.g., 4 weeks).

  • Suggested dosage groups based on the Drotaverine study:

    • Low Dose: 8 mg/kg/day

    • High Dose: 25 mg/kg/day

  • Continue to monitor SBP and body weight weekly throughout the treatment period.

Blood Pressure Measurement

Objective: To accurately measure systolic blood pressure in conscious rats.

Materials:

  • Non-invasive tail-cuff blood pressure measurement system

  • Rat restrainers

  • Warming chamber or platform

Procedure:

  • Acclimatize the rats to the restrainer and the tail-cuff procedure for several days before commencing measurements to minimize stress-induced blood pressure elevation.

  • On the day of measurement, place the rat in a warming chamber or on a warming platform (32-34°C) for 10-15 minutes to increase blood flow to the tail.

  • Place the rat in the restrainer and fit the tail-cuff and sensor to the base of the tail.

  • Record at least 5-7 consecutive and consistent blood pressure readings.

  • Discard the first reading and average the remaining values to obtain the final SBP for that time point.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from animal acclimatization to data analysis.

G Acclimatization Week 0: Animal Acclimatization (1 week) Hypertension_Induction Weeks 1-6: Hypertension Induction (10% Fructose Solution) Acclimatization->Hypertension_Induction Baseline_BP Week 6: Confirm Hypertension (SBP ≥135 mmHg) Hypertension_Induction->Baseline_BP Monitoring Weekly Monitoring: - Systolic Blood Pressure - Body Weight Hypertension_Induction->Monitoring Treatment Weeks 7-10: Daily Administration (Vehicle or Drotaverine HCl) Baseline_BP->Treatment Treatment->Monitoring Data_Analysis Week 10: Final Measurements & Data Analysis Treatment->Data_Analysis

Caption: Experimental workflow for evaluating this compound in hypertensive rats.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of Drotaverine Hydrochloride on Systolic Blood Pressure (SBP) in Fructose-Induced Hypertensive Rats

GroupTreatmentSBP at Week 6 (mmHg)SBP at Week 10 (mmHg)Change in SBP (mmHg)
1Control (Normal)~120~120No significant change
2Hypertensive (Vehicle)≥135Remains elevatedNo significant change
3Low Dose≥135Significantly lower than Group 2Significant decrease
4High Dose≥135Significantly lower than Group 2Significant decrease
5Positive Control (e.g., Amlodipine 10 mg/kg/day)≥135Significantly lower than Group 2Significant decrease

Data presented in this table is illustrative and based on expected outcomes from the Drotaverine Hydrochloride study.

Safety and Toxicology

While comprehensive toxicological data for this compound in hypertensive models is not available, general safety information can be inferred from related compounds.

Table 2: Acute Toxicity Data

CompoundAnimalRouteLD50
This compoundMouseIntravenous86 mg/kg
Papaverine HydrochlorideRatOral360 mg/kg

Researchers must conduct their own safety and toxicology assessments for this compound before and during their studies.

Conclusion

The protocols and data presented provide a robust starting point for investigating the antihypertensive effects of this compound in animal models. By leveraging the findings from studies on its structural and functional analog, Drotaverine Hydrochloride, researchers can design well-controlled experiments to evaluate its therapeutic potential. Careful consideration of the chosen animal model, dosage, and methods of measurement will be crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Ethaverine Hydrochloride in Microsurgery Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ethaverine Hydrochloride as a vasodilator in microsurgery research. This document details its mechanism of action, protocols for experimental use, and relevant quantitative data to aid in study design and execution.

Introduction

This compound is a papaverine derivative known for its smooth muscle relaxant properties, making it a valuable tool for inducing vasodilation in microsurgical research.[1][2] Its primary application in this context is to counteract vasospasm, a common complication during microvascular anastomosis, thereby improving vessel patency and blood flow. Understanding its pharmacological profile and having standardized protocols are crucial for its effective and reproducible use in experimental settings.

Mechanism of Action

This compound induces vasodilation through a multi-faceted mechanism primarily targeting vascular smooth muscle cells (VSMCs).

  • Phosphodiesterase (PDE) Inhibition : The principal mechanism is the inhibition of phosphodiesterase (PDE) enzymes within VSMCs.[1] This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Elevated levels of these cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These kinases phosphorylate downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.[1]

  • L-type Calcium Channel Inhibition : Ethaverine also directly inhibits L-type calcium channels in VSMCs.[2] This action blocks the influx of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction. By reducing intracellular calcium levels, Ethaverine further contributes to vasorelaxation.[2]

Signaling Pathway of this compound-Induced Vasodilation

Ethaverine_Signaling cluster_VSMC Vascular Smooth Muscle Cell Ethaverine Ethaverine Hydrochloride PDE Phosphodiesterase (PDE) Ethaverine->PDE Inhibits L_type L-type Ca²⁺ Channel Ethaverine->L_type Inhibits cAMP_cGMP ↑ cAMP & cGMP PKA_PKG ↑ PKA & PKG Ca_decrease ↓ Intracellular Ca²⁺ PKA_PKG->Ca_decrease MLCK_inhibition MLCK Inhibition Ca_decrease->MLCK_inhibition Relaxation Vasodilation MLCK_inhibition->Relaxation Ca_influx ↓ Ca²⁺ Influx L_type->Ca_influx Ca_influx->Ca_decrease experimental_workflow A Anesthetize Animal & Expose Femoral Artery B Position under Microscope & Stabilize Vessel A->B C Acquire Baseline Vessel Diameter Images B->C D Topically Apply Ethaverine HCl or Saline (Control) C->D E Image Vessel at Timed Intervals (e.g., 1, 5, 10, 15 min) D->E F Measure Vessel Diameter using Image Analysis Software E->F G Data Analysis: Calculate % Change in Diameter F->G logical_relationship A Define Research Question: Investigate Vasodilatory Effect of Ethaverine HCl B Select Animal Model (e.g., Rat Femoral Artery) A->B D Conduct In Vivo Experiment (Topical Application & Imaging) B->D C Prepare Ethaverine HCl Solutions (Dose-Response Range) C->D E Quantitative Analysis of Vessel Diameter Changes D->E F Determine Optimal Concentration (EC₅₀ from Dose-Response Curve) E->F G Apply Optimal Concentration in Microsurgical Model F->G H Assess Outcome (e.g., Patency, Blood Flow) G->H

References

Ethaverine Hydrochloride: Application Notes and Protocols for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethaverine Hydrochloride in cell viability assays. This compound, a papaverine derivative, has been identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5), a key regulator of cell proliferation and survival.[1][2] This document offers detailed protocols for assessing the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines, along with data on its efficacy and insights into its mechanism of action.

Mechanism of Action

This compound exerts its effects on cell viability primarily through the inhibition of CDK5.[1][2] CDK5 is a proline-directed serine/threonine kinase that, when dysregulated, is implicated in the progression of several cancers. Inhibition of CDK5 by this compound disrupts downstream signaling pathways that are crucial for cell cycle progression and the suppression of apoptosis. This leads to cell cycle arrest and programmed cell death in cancer cells.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on the viability of various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
A549Non-Small Cell Lung Cancer11[1]
H1299Non-Small Cell Lung CancerNot specified[1]
PC9Non-Small Cell Lung CancerNot specified[1]

Table 2: Inhibition of A549 Cell Proliferation by this compound (11 µM)

Treatment DurationInhibition of Proliferation (%)Citation
24 hours28 ± 5.8[1]
48 hours39 ± 9.5[1]
72 hours50 ± 8.6[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound induces cell cycle arrest and apoptosis in cancer cells. Ethaverine inhibits CDK5, leading to downstream effects on cell cycle and apoptotic machinery.

Ethaverine_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Ethaverine This compound CDK5 CDK5 Ethaverine->CDK5 inhibits pRb pRb (Phosphorylation) CDK5->pRb phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) CDK5->Bcl2 activates E2F E2F pRb->E2F releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 inhibits Bax Bax (Pro-apoptotic) Bax->Caspase3 activates Apoptosis_Node Apoptosis Caspase3->Apoptosis_Node

This compound Signaling Pathway

Experimental Protocols

Cell Viability Assay using MTT

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., A549, HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO. Further dilute with serum-free medium to desired concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use the blank control to zero the reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Experimental Workflow

The following diagram outlines the general workflow for a cell viability assay with this compound treatment.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., A549) Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Drug_Prep Prepare Ethaverine Hydrochloride Dilutions Treatment Treat with Ethaverine (24, 48, 72h) Drug_Prep->Treatment Seeding->Treatment MTT_Assay Add MTT Reagent & Incubate Treatment->MTT_Assay Solubilization Solubilize Formazan with DMSO MTT_Assay->Solubilization Read_Absorbance Read Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Cell Viability Assay Workflow

References

Troubleshooting & Optimization

Ethaverine Hydrochloride solubility issues in physiological buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Ethaverine Hydrochloride in physiological buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

This compound is reported to have high solubility in water, up to 100 mg/mL (231.5 mM), and is also soluble in DMSO at 45 mg/mL (104.18 mM)[1]. However, its solubility in physiological buffers can be significantly influenced by the pH of the solution.

Q2: Why might I be observing precipitation of this compound in my physiological buffer at a neutral pH (e.g., pH 7.4)?

Q3: How does the pH of the buffer impact the solubility of this compound?

The solubility of this compound is pH-dependent.

  • Acidic pH (below pKa): In acidic solutions, the tertiary amine group of Ethaverine is protonated, forming the more soluble hydrochloride salt.

  • Neutral to Basic pH (around and above pKa): As the pH approaches and surpasses the pKa, the equilibrium shifts towards the unprotonated, less soluble free base, potentially causing precipitation.

Q4: Which physiological buffer should I choose for my experiments?

The choice of buffer can impact solubility. While specific data for this compound in various physiological buffers is limited, here are some general considerations:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer, but be aware of the potential for precipitation at or near physiological pH.

  • TRIS Buffer: Another common buffer, it is important to ensure the pH is adjusted correctly and to monitor for any signs of precipitation.

It is always recommended to perform a small-scale solubility test in your chosen buffer at the desired concentration and temperature before proceeding with your main experiment.

Troubleshooting Guide

If you are experiencing solubility issues with this compound in your physiological buffer, consider the following troubleshooting steps:

Problem: Precipitation is observed upon dissolving this compound in a physiological buffer (e.g., PBS, pH 7.4).

Potential Cause: The pH of the buffer is near or above the pKa of Ethaverine, leading to the formation of the less soluble free base.

Solutions:

  • Lower the pH of the Buffer: If your experimental conditions allow, acidifying the buffer slightly can increase the proportion of the more soluble protonated form of Ethaverine.

  • Prepare a Concentrated Stock in an Acidified Solvent: Dissolve the this compound in a small amount of acidified water or a co-solvent like DMSO, and then dilute it into your physiological buffer. This can help maintain solubility.

  • Use a Co-solvent: For in vitro studies, consider using a small percentage (e.g., <1%) of a water-miscible organic solvent such as DMSO or ethanol in your final buffer solution to aid in solubility. Be sure to include a vehicle control in your experiments.

  • Sonication: Gentle sonication can help to dissolve the compound, especially when preparing stock solutions[1].

  • Heating: Gentle warming of the solution may aid in dissolution, but be cautious of potential degradation of the compound at elevated temperatures. Always check for stability after heating.

Problem: The solution is initially clear but becomes cloudy over time.

Potential Cause: Slow precipitation of the free base as the solution equilibrates.

Solutions:

  • Re-evaluate the Final Concentration: You may be working at a concentration that is above the thermodynamic solubility of Ethaverine in your specific buffer and conditions. Consider lowering the final concentration.

  • Perform a Solubility Study: Conduct a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration under your experimental conditions.

Quantitative Data Summary

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Water100231.5[1]
DMSO45104.18[1]

Experimental Protocols

Kinetic Solubility Assay Protocol

This protocol provides a rapid assessment of the solubility of a compound from a DMSO stock solution into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 198 µL of the physiological buffer to each well of the microplate.

  • Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly by pipetting up and down. This will give a final concentration of 100 µM.

  • Perform serial dilutions across the plate to create a range of concentrations.

  • Incubate the plate at room temperature for 1-2 hours on a plate shaker.

  • Measure the turbidity of each well using a plate reader at 620 nm or a nephelometer.

  • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific buffer.

Materials:

  • This compound (solid)

  • Physiological buffer of choice (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with a suitable column and detection method (e.g., UV)

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the physiological buffer to the vial.

  • Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the vials to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • The measured concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow cluster_kinetic Kinetic Solubility Assay cluster_thermodynamic Thermodynamic Solubility Assay k_start Prepare 10 mM Stock in DMSO k_buffer Add Buffer to Microplate k_start->k_buffer k_add_stock Add Stock to Buffer k_buffer->k_add_stock k_incubate Incubate (1-2h) with Shaking k_add_stock->k_incubate k_measure Measure Turbidity k_incubate->k_measure k_end Determine Kinetic Solubility Limit k_measure->k_end t_start Add Excess Solid to Buffer t_incubate Incubate (24-48h) with Shaking t_start->t_incubate t_centrifuge Centrifuge to Pellet Solid t_incubate->t_centrifuge t_filter Filter Supernatant t_centrifuge->t_filter t_analyze Analyze by HPLC t_filter->t_analyze t_end Determine Thermodynamic Solubility t_analyze->t_end

Caption: Experimental workflows for determining the kinetic and thermodynamic solubility of this compound.

signaling_pathway cluster_pde Phosphodiesterase Inhibition cluster_ca L-type Ca2+ Channel Blockade Ethaverine Ethaverine PDE Phosphodiesterase (PDE) Ethaverine->PDE inhibits CaChannel L-type Ca2+ Channel Ethaverine->CaChannel blocks cAMP ↑ cAMP PKA ↑ PKA Activity cAMP->PKA MLCK_pde ↓ Myosin Light Chain Kinase (MLCK) PKA->MLCK_pde Relax_pde Smooth Muscle Relaxation MLCK_pde->Relax_pde CaInflux ↓ Ca2+ Influx IntraCa ↓ Intracellular [Ca2+] CaInflux->IntraCa MLCK_ca ↓ Myosin Light Chain Kinase (MLCK) IntraCa->MLCK_ca Relax_ca Smooth Muscle Relaxation MLCK_ca->Relax_ca

References

Technical Support Center: Optimizing Ethaverine Hydrochloride Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ethaverine Hydrochloride dosage for in vivo rodent studies.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This increase in second messengers leads to the relaxation of smooth muscles, making it a potent vasodilator and antispasmodic agent.[1][2]

2. What are the common research applications of this compound in rodent models?

Given its mechanism of action, this compound is primarily used in rodent models to study conditions related to vasospasm and smooth muscle contraction. This includes research in areas such as:

  • Peripheral and cerebral vascular diseases

  • Gastrointestinal and biliary tract spasms

  • Pulmonary hypertension

  • Ischemia-reperfusion injury

3. What is a recommended starting dosage for this compound in rats and mice?

Specific dosage information for this compound in rats and mice is limited in publicly available literature. However, based on studies with the structurally and functionally similar compound, Papaverine, a starting intravenous (IV) dose of 2 mg/kg has been used in mice to study effects on tumor oxygenation.[3] Due to the lack of direct data, it is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model and endpoint.

4. What are suitable vehicles for administering this compound to rodents?

This compound is soluble in water and DMSO. For intravenous administration, sterile isotonic saline (0.9% NaCl) is a commonly recommended vehicle for water-soluble compounds.[4] If using DMSO to dissolve the compound, it is critical to keep the final concentration of DMSO as low as possible (ideally below 5%) and to use a co-solvent like polyethylene glycol (PEG) or propylene glycol (PG) to improve solubility and reduce potential toxicity.[4][5]

5. What are the recommended administration routes and volumes for rodents?

The choice of administration route depends on the experimental design.

Administration RouteMaximum Volume (Mouse)Maximum Volume (Rat)Notes
Intravenous (IV) - Bolus5 ml/kg[4]5 ml/kg[4]Tail vein is the most common site. Warming the tail can help with vein dilation.[6]
Intraperitoneal (IP)10 ml/kg10 ml/kgFaster absorption than subcutaneous.
Subcutaneous (SC)10 ml/kg5 ml/kgSlower absorption.
Oral (PO) - Gavage10 ml/kg10 ml/kgEnsures accurate dosing.

Source: Adapted from Boston University IACUC Guidelines.[4]

Troubleshooting Guide

Issue 1: Difficulty with Intravenous Injection

  • Problem: Trouble locating or successfully injecting into the tail vein.

  • Solution:

    • Proper Restraint: Use an appropriate restraint device to keep the animal calm and the tail accessible.

    • Vein Dilation: Warm the tail using a heat lamp or warm water (38-40°C) to increase blood flow and make the veins more prominent.[6]

    • Proper Technique: Use a new, sharp, small-gauge needle (e.g., 27-30G for mice). Insert the needle bevel-up at a shallow angle. A successful injection will have no resistance and no bleb formation.

Issue 2: Precipitation of the Compound During Formulation or Injection

  • Problem: this compound precipitates out of solution.

  • Solution:

    • Check Solubility: this compound is reported to be soluble in water (100 mg/mL) and DMSO (45 mg/mL).[7] Sonication may be required to aid dissolution.

    • Vehicle Composition: If using a co-solvent system (e.g., DMSO/saline), ensure the final concentration of the organic solvent is not high enough to cause precipitation when it comes into contact with aqueous solutions or blood. Prepare the formulation by slowly adding the saline to the DMSO stock while vortexing.

    • Fresh Preparation: Prepare solutions fresh on the day of the experiment to minimize the risk of degradation or precipitation over time.

Issue 3: Adverse Effects Observed in Animals Post-Injection

  • Problem: Animals appear lethargic, have difficulty breathing, or show signs of distress after administration.

  • Potential Causes & Solutions:

    • Rapid Injection: A rapid intravenous injection can lead to cardiovascular shock. Administer the solution slowly over 1-2 minutes.

    • High Dose: The observed effects may be due to an overdose. Reduce the dosage in subsequent experiments.

    • Vehicle Toxicity: High concentrations of solvents like DMSO can cause adverse effects.[4] Ensure the final vehicle composition is well-tolerated. Consider running a vehicle-only control group to rule out solvent effects.

    • Hypotension: As a vasodilator, this compound can cause a drop in blood pressure.[7] Monitor for signs of hypotension such as lethargy and pallor.

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous Injection

  • Materials:

    • This compound powder

    • Sterile 0.9% saline

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    • Sterile syringes and needles (27-30G)

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose (e.g., 2 mg/kg) and the number and weight of the animals.

    • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

    • Add the required volume of sterile 0.9% saline to achieve the final desired concentration.

    • Vortex the solution thoroughly until the powder is completely dissolved. If needed, use a sonicator to aid dissolution.

    • Visually inspect the solution for any particulates. If present, filter the solution through a sterile 0.22 µm syringe filter.

    • Draw the solution into sterile syringes for administration.

Signaling Pathways and Workflows

Ethaverine_Mechanism Ethaverine This compound PDE Phosphodiesterase (PDE) Ethaverine->PDE Inhibits cAMP_cGMP ↑ cAMP & cGMP PDE->cAMP_cGMP Breaks down Smooth_Muscle Smooth Muscle Relaxation cAMP_cGMP->Smooth_Muscle Leads to

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Adverse Event Observed Check_Dose Is the dose appropriate? Start->Check_Dose Check_Vehicle Is the vehicle composition safe? Check_Dose->Check_Vehicle Yes Reduce_Dose Reduce Dose Check_Dose->Reduce_Dose No Check_Injection Was the injection performed correctly? Check_Vehicle->Check_Injection Yes Modify_Vehicle Modify Vehicle (e.g., lower %DMSO) Check_Vehicle->Modify_Vehicle No Refine_Technique Refine Injection Technique (e.g., slower rate) Check_Injection->Refine_Technique No Monitor Monitor Animal Check_Injection->Monitor Yes Reduce_Dose->Monitor Modify_Vehicle->Monitor Refine_Technique->Monitor

Caption: Troubleshooting workflow for adverse events.

References

Preventing Ethaverine Hydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethaverine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

This compound is the hydrochloride salt of Ethaverine, a derivative of papaverine.[1][2] It is a white crystalline powder and may be sensitive to light.[3] Key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight~431.95 g/mol [4]
Aqueous Solubility100 mg/mL (Sonication recommended)[5]
DMSO Solubility45 mg/mL (Sonication recommended)[5]
AppearanceWhite crystalline powder[3]

Q2: What is the pKa of Ethaverine and how does pH affect its solubility?

Q3: What is the primary mechanism of action of Ethaverine?

Ethaverine functions as a smooth muscle relaxant and vasodilator.[7] Its primary mechanism involves the inhibition of the phosphodiesterase (PDE) enzyme.[3][8] This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers then activate Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, which in turn leads to a cascade of events causing smooth muscle relaxation.[9] Ethaverine is also known to inhibit L-type calcium channels.[7][10]

Ethaverine_Signaling_Pathway etha Ethaverine Hydrochloride pde Phosphodiesterase (PDE) etha->pde Inhibition camp_cgmp ↑ cAMP & cGMP pde->camp_cgmp pka_pkg ↑ PKA & PKG Activation camp_cgmp->pka_pkg mlck Myosin Light Chain Kinase (MLCK) pka_pkg->mlck Inhibition relaxation Smooth Muscle Relaxation mlck->relaxation

Ethaverine's phosphodiesterase inhibition pathway.

Troubleshooting Guide: Preventing Precipitation

Issue 1: Precipitation observed when preparing a simple aqueous solution.

  • Cause A: pH is too high. Ethaverine free base is insoluble in water.[3] If the pH of the aqueous solution is not sufficiently acidic, the hydrochloride salt can convert to the free base, which will then precipitate.

  • Solution A: Adjust the pH of your aqueous solution to an acidic range (e.g., pH 3-5) using a suitable buffer (e.g., citrate or acetate buffer) before adding the this compound. Verify the final pH after dissolution.

  • Cause B: Concentration exceeds solubility. While the reported solubility is high, dissolution kinetics can be slow.

  • Solution B: Use sonication to aid dissolution as recommended.[5] Gently warming the solution may also help, but be cautious of potential degradation if the compound is heat-sensitive. Prepare the solution at a concentration below the saturation point.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer.

  • Cause: This is a common phenomenon known as "solvent-shift" precipitation. This compound is more soluble in DMSO than in aqueous buffers.[5] When the DMSO stock is diluted into the aqueous phase, the overall solvent environment becomes less favorable for solubility, causing the compound to precipitate.

  • Solution 1: Slow Dilution with Vigorous Stirring. Add the DMSO stock solution dropwise to the vigorously stirred aqueous buffer. This allows for rapid dispersion and minimizes localized high concentrations that can initiate precipitation.

  • Solution 2: Use of Co-solvents or Surfactants in the Aqueous Phase. Incorporate a co-solvent (e.g., PEG300, ethanol) or a surfactant (e.g., Tween 80) into your aqueous buffer before adding the DMSO stock. These excipients can help to maintain the solubility of the compound. An example formulation for in vivo use is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[5]

  • Solution 3: Reduce the Final Concentration. If possible, work with a lower final concentration of this compound in the aqueous solution.

Issue 3: The prepared aqueous solution is initially clear but becomes cloudy or shows precipitation over time.

  • Cause A: Temperature Changes. Solubility is often temperature-dependent. If a solution was prepared with gentle heating and then cooled to room temperature or refrigerated, the solubility may decrease, leading to precipitation.

  • Solution A: Store the solution at the temperature at which it will be used. If it must be stored cold, you may need to gently warm and sonicate it to redissolve any precipitate before use. For long-term storage, it is recommended to aliquot the stock solution and store it at -80°C.[5] For frequent use, solutions may be stored at 4°C for up to a week, but their stability should be monitored.[5]

  • Cause B: pH Instability. The pH of an unbuffered aqueous solution can change over time due to absorption of atmospheric CO2, which can lead to precipitation.

  • Solution B: Prepare your solutions using a suitable acidic buffer to maintain a stable pH.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution of this compound

This protocol aims to prepare a 10 mg/mL stock solution.

  • Prepare a 0.1 M Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.0 is reached.

  • Dissolution of this compound:

    • Weigh the desired amount of this compound powder.

    • In a volumetric flask, add approximately 80% of the final volume of the citrate buffer.

    • While stirring, slowly add the this compound powder.

    • Place the flask in a sonicator bath and sonicate until the powder is completely dissolved. This may take 10-15 minutes.

    • Once dissolved, add the citrate buffer to the final volume.

    • Filter the solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates.

  • Storage:

    • Store the solution at 4°C for short-term use (up to one week). For longer-term storage, aliquot into smaller volumes and store at -20°C or -80°C.[5]

Protocol_Workflow start Start prep_buffer Prepare Acidic Buffer (e.g., Citrate pH 4.0) start->prep_buffer weigh_eth Weigh Ethaverine HCl prep_buffer->weigh_eth dissolve Add Ethaverine HCl to ~80% buffer volume with stirring weigh_eth->dissolve sonicate Sonicate until fully dissolved dissolve->sonicate final_vol Adjust to final volume with buffer sonicate->final_vol filter Filter through 0.22 µm filter final_vol->filter store Store at 4°C (short-term) or -80°C (long-term) filter->store end End store->end

Workflow for preparing a buffered aqueous solution.

Protocol 2: Dilution of a DMSO Stock Solution into an Aqueous Buffer with Co-solvent

This protocol is for preparing a final solution with <1% DMSO.

  • Prepare a High-Concentration DMSO Stock:

    • Dissolve this compound in 100% DMSO to a concentration of, for example, 50 mg/mL. Sonication can be used to aid dissolution.[5]

  • Prepare the Final Aqueous Buffer:

    • Prepare your desired aqueous buffer (e.g., PBS or a specific cell culture medium).

    • To this buffer, add a co-solvent such as PEG300 to a final concentration of 10-20%. The addition of a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can also be beneficial.

  • Dilution:

    • Vigorously stir the aqueous buffer containing the co-solvent.

    • Using a pipette, add the DMSO stock solution drop by drop into the vortex of the stirred buffer.

    • Continue stirring for at least 5 minutes after the addition is complete to ensure homogeneity.

  • Final Use:

    • Use the freshly prepared solution immediately for your experiment.[5] Do not store diluted aqueous solutions for extended periods unless their stability has been confirmed.

Quantitative Data on Solubility Enhancement Strategies

Specific quantitative data on the solubility of this compound in various co-solvent systems is limited in the literature. The following table provides illustrative examples of how different formulation strategies can enhance the solubility of poorly water-soluble weak bases. Researchers should perform their own solubility studies to determine the optimal conditions for their specific experimental needs.

Formulation StrategyExample Excipient(s)Expected Outcome on Ethaverine HCl SolubilityRationale
pH Adjustment Citrate Buffer (pH 3-5)Significant IncreaseAs a weak base, Ethaverine is protonated and more soluble at acidic pH.
Co-solvents PEG400, Ethanol, Propylene GlycolModerate to High IncreaseThese water-miscible organic solvents can reduce the polarity of the aqueous medium, improving the solubility of hydrophobic molecules.[11]
Surfactants Tween 80, Poloxamer 188Moderate IncreaseAbove their critical micelle concentration, surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility.[6]
Complexation Hydroxypropyl-β-Cyclodextrin (HP-β-CD)High IncreaseCyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with drug molecules, enhancing their solubility.[12][13]

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to perform your own validation and optimization experiments for your specific application.

References

Ethaverine Hydrochloride Efficacy in Ex Vivo Tissue Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethaverine Hydrochloride in ex vivo tissue models. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in smooth muscle tissue?

A1: this compound exhibits a dual mechanism of action to induce smooth muscle relaxation. Primarily, it acts as a non-selective phosphodiesterase (PDE) inhibitor.[1][2] This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These cyclic nucleotides activate protein kinase A (PKA) and protein kinase G (PKG) respectively, which in turn phosphorylate downstream targets that promote muscle relaxation.[1] Secondly, this compound functions as an L-type calcium channel blocker, reducing the influx of extracellular calcium into the smooth muscle cells, which is a critical step for contraction.[3][4]

Q2: What are the most common ex vivo tissue models used to assess the efficacy of this compound?

A2: Common ex vivo models include isolated vascular smooth muscle preparations, such as aortic rings, and visceral smooth muscle preparations, like intestinal (e.g., ileum, duodenum) or tracheal strips.[5][6][7] These models are valuable for studying the direct effects of this compound on smooth muscle contractility.

Q3: What is a typical effective concentration range for this compound in ex vivo experiments?

A3: The effective concentration of this compound can vary depending on the tissue type and the contractile agent used. However, based on available literature for similar compounds and its known mechanisms, a concentration range of 1 µM to 100 µM is a reasonable starting point for generating a dose-response curve. For instance, studies on the related compound papaverine have shown effects in the micromolar range.

Q4: How should I prepare a stock solution of this compound for my ex vivo experiments?

A4: this compound is soluble in water.[8] To prepare a stock solution, dissolve the desired amount of this compound powder in distilled water or a physiological salt solution (e.g., Krebs-Henseleit buffer) to create a concentrated stock (e.g., 10 mM or 1 mM). This stock solution can then be serially diluted to the final desired concentrations in the organ bath. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.

Q5: What is a suitable vehicle for dissolving this compound?

A5: As this compound is water-soluble, the recommended vehicle is the same physiological salt solution used for your tissue preparation (e.g., Krebs-Henseleit or Tyrode's solution).[3] This avoids introducing confounding variables from organic solvents like DMSO.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable relaxation response to this compound. 1. Tissue Desensitization: Prolonged exposure to contractile agents can lead to receptor desensitization. 2. Incorrect Concentration: The concentrations of this compound used may be too low. 3. Tissue Viability: The tissue may have lost its viability during preparation or the experiment. 4. Degraded Compound: The this compound solution may have degraded.1. Ensure a stable and reproducible pre-contraction phase before adding Ethaverine. Wash the tissue thoroughly between applications of contractile agents. 2. Perform a dose-response curve with a wider concentration range (e.g., 100 nM to 1 mM). 3. Check tissue viability at the end of the experiment by inducing a maximal contraction with a known agent (e.g., high KCl solution). 4. Prepare fresh this compound solutions for each experiment.
High variability in relaxation responses between tissues. 1. Inconsistent Tissue Preparation: Differences in tissue size, orientation, or damage during dissection. 2. Variable Pre-contraction Levels: Inconsistent tension levels before the addition of Ethaverine. 3. Temperature or pH Fluctuations: Instability in the organ bath environment.1. Standardize the dissection and mounting procedure to ensure uniformity of tissue preparations. 2. Allow tissues to equilibrate and achieve a stable pre-contraction plateau before adding the drug. Normalize relaxation responses to the pre-contraction tension. 3. Continuously monitor and maintain the temperature (typically 37°C) and pH (typically 7.4) of the physiological salt solution.
Precipitation of this compound in the organ bath. 1. Supersaturation: The concentration of this compound exceeds its solubility in the buffer. 2. Interaction with Buffer Components: Potential interaction with components of the physiological salt solution, although unlikely for the hydrochloride salt in standard buffers.1. Ensure the stock solution is fully dissolved before adding it to the organ bath. If using high concentrations, consider gentle warming or sonication of the stock solution. 2. Prepare the physiological salt solution fresh and ensure all components are fully dissolved before use.
Tachyphylaxis (diminishing response with repeated administration). 1. Receptor Downregulation or Desensitization: Although less common for its primary mechanisms, repeated stimulation can sometimes lead to reduced responsiveness. 2. Depletion of Intracellular Messengers: Potential depletion of signaling molecules involved in the relaxation pathway.1. Increase the washout period between successive administrations of Ethaverine. 2. Design experiments to use a cumulative dose-response protocol rather than repeated individual doses on the same tissue preparation.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from ex vivo experiments with this compound. Actual values should be determined experimentally.

Table 1: Hypothetical Dose-Response Data for this compound on Pre-contracted Rat Aortic Rings

Ethaverine HCl Concentration (µM)% Relaxation (Mean ± SEM)
0.15.2 ± 1.1
125.8 ± 3.5
1065.4 ± 4.2
3085.1 ± 2.9
10098.6 ± 1.3

Table 2: Hypothetical EC50 and Emax Values for this compound in Different Ex Vivo Models

Tissue ModelPre-contracting AgentEC50 (µM)Emax (%)
Rat AortaPhenylephrine (1 µM)8.599
Guinea Pig TracheaCarbachol (1 µM)12.295
Rabbit IleumKCl (80 mM)6.8100

Experimental Protocols

Protocol 1: Assessment of Vasodilatory Effect of this compound on Isolated Rat Aortic Rings
  • Tissue Preparation:

    • Euthanize a male Wistar rat according to approved institutional guidelines.

    • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution (Composition in g/L: NaCl 6.9, KCl 0.35, KH2PO4 0.16, MgSO4·7H2O 0.29, CaCl2 0.28, NaHCO3 2.1, Glucose 2.0).

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mounting:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh Krebs-Henseleit solution every 15 minutes.

    • After equilibration, contract the rings with 60 mM KCl. Once a stable plateau is reached, wash the rings to return to baseline. This confirms the viability of the tissue.

  • Experimental Procedure:

    • Pre-contract the aortic rings with a submaximal concentration of a contractile agent (e.g., 1 µM Phenylephrine).

    • Once a stable contraction plateau is achieved, add this compound cumulatively to the organ bath to construct a dose-response curve (e.g., 100 nM to 100 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Protocol 2: Assessment of Antispasmodic Effect of this compound on Isolated Guinea Pig Ileum
  • Tissue Preparation:

    • Euthanize a guinea pig according to approved institutional guidelines.

    • Isolate a segment of the ileum and place it in warm Tyrode's solution (Composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaHCO3 1.0, NaH2PO4 0.05, Glucose 1.0).

    • Cut the ileum into 2-3 cm long segments.

  • Mounting:

    • Suspend each ileum segment in a 10 mL organ bath containing Tyrode's solution at 37°C, bubbled with air.

    • Connect one end to a tissue holder and the other to an isotonic transducer.

  • Equilibration:

    • Allow the tissue to equilibrate for 30-45 minutes under a resting tension of 1.0 g, with regular washes.

  • Experimental Procedure:

    • Induce sustained contractions with a contractile agent (e.g., 80 mM KCl or 1 µM Carbachol).

    • Once a stable contraction is achieved, add this compound in a cumulative manner to the organ bath.

    • Record the resulting relaxation.

  • Data Analysis:

    • Calculate the percentage inhibition of the induced contraction for each concentration of this compound.

    • Determine the EC50 and Emax values.

Mandatory Visualizations

Ethaverine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular L_type_Ca_Channel L-Type Ca²⁺ Channel Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Influx AC Adenylate Cyclase cAMP cAMP AC->cAMP GC Guanylate Cyclase cGMP cGMP GC->cGMP Ca_ext Ca²⁺ Ethaverine Ethaverine Hydrochloride Ethaverine->L_type_Ca_Channel Blocks PDE Phosphodiesterase (PDE) Ethaverine->PDE Inhibits PDE->cAMP Breaks down PDE->cGMP Breaks down PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates ATP ATP ATP->AC GTP GTP GTP->GC MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits Relaxation Muscle Relaxation PKA->Relaxation PKG->MLCK_active Inhibits PKG->Relaxation MLCK_inactive Inactive MLCK Contraction Muscle Contraction MLCK_active->Contraction MLCK_inactive->Relaxation Ca_int->MLCK_active Activates

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Aortic_Ring Start Start Dissection Aorta Dissection & Ring Preparation Start->Dissection Mounting Mount Rings in Organ Bath Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability Viability Test (e.g., 60mM KCl) Equilibration->Viability PreContraction Pre-contraction (e.g., Phenylephrine) Viability->PreContraction DoseResponse Cumulative Addition of This compound PreContraction->DoseResponse DataAnalysis Data Recording & Analysis DoseResponse->DataAnalysis End End DataAnalysis->End

Caption: Workflow for aortic ring vasodilation assay.

Troubleshooting_Logic NoResponse No Relaxation Response CheckViability Is Tissue Viable? NoResponse->CheckViability CheckConcentration Is Concentration Adequate? CheckViability->CheckConcentration Yes ReplaceTissue Replace Tissue & Review Protocol CheckViability->ReplaceTissue No CheckCompound Is Compound Fresh? CheckConcentration->CheckCompound Yes IncreaseDose Increase Dose Range CheckConcentration->IncreaseDose No PrepareFresh Prepare Fresh Solution CheckCompound->PrepareFresh No Success Response Observed CheckCompound->Success Yes IncreaseDose->NoResponse PrepareFresh->NoResponse

Caption: Troubleshooting logic for lack of response.

References

Addressing Ethaverine Hydrochloride off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethaverine Hydrochloride. Our aim is to help you identify and address potential off-target effects in your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and off-target effects of this compound?

This compound is primarily known as a phosphodiesterase (PDE) inhibitor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] However, it has well-documented off-target effects, most notably the blockade of L-type calcium channels.[3] More recently, Ethaverine has also been identified as an allosteric modulator of Cyclin-Dependent Kinase 5 (CDK5).[1][4][5]

Q2: What are the reported IC50 and Ki values for Ethaverine's off-target activities?

The potency of Ethaverine's off-target effects has been quantified in several studies. These values are crucial for determining the potential for off-target activity at the concentrations used in your experiments.

TargetAssay TypeValueSpecies/Cell TypeReference
L-type Calcium Channels Inhibition of channel open probabilityEC50 ≈ 1 µMPorcine cardiac muscle[3]
Inhibition of [3H]nitrendipine bindingKi ≈ 8.5 µMCardiac sarcolemma[3]
Inhibition of [3H]diltiazem bindingKi ≈ 1-2 µMCardiac sarcolemma[3]
Inhibition of [3H]verapamil bindingKi ≈ 1-2 µMCardiac sarcolemma[3]
Catecholamine Secretion Inhibition of K+-induced secretionIC50 ≈ 2 µMPC12 cells
Inhibition of K+-induced intracellular Ca2+ increaseIC50 ≈ 2 µMPC12 cells
CDK5 Inhibition of A549 cell proliferationIC50 ≈ 10.6 µMA549 cells[4]

Q3: My cells are showing a decrease in intracellular calcium upon Ethaverine treatment, which is unexpected. What could be the cause?

This is a classic indicator of Ethaverine's off-target effect on L-type calcium channels.[3] Ethaverine can directly inhibit these channels, leading to a reduction in calcium influx. This effect is independent of its PDE inhibitory action. Refer to the Troubleshooting Guide below for experimental steps to confirm this.

Q4: I am observing effects on cell cycle or proliferation that are not easily explained by PDE inhibition. What other target might be involved?

Recent research has identified Cyclin-Dependent Kinase 5 (CDK5) as a target of Ethaverine.[1][4][5] Inhibition of CDK5 can impact cell proliferation and migration.[1][4][5] If you observe such effects, it is worth investigating the potential involvement of CDK5 in your experimental system.

Troubleshooting Guides

This section provides detailed experimental workflows to help you dissect the on-target and off-target effects of this compound in your cellular assays.

Guide 1: Distinguishing Between PDE Inhibition and L-type Calcium Channel Blockade

If you observe unexpected cellular responses that could be attributed to either changes in cyclic nucleotide signaling or calcium homeostasis, this guide will help you differentiate between these two mechanisms.

Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Hypothesis 1: PDE Inhibition cluster_2 Hypothesis 2: Calcium Channel Blockade cluster_3 Conclusion A Unexpected cellular phenotype with Ethaverine treatment B Measure intracellular cAMP/cGMP levels A->B E Measure intracellular calcium concentration A->E C Use a PDE activator (e.g., Forskolin for cAMP) B->C D Does the activator rescue or mimic the phenotype? C->D D->E No H Phenotype is likely PDE-mediated D->H Yes F Use an L-type calcium channel agonist (e.g., Bay K8644) E->F G Does the agonist rescue the phenotype? F->G G->B No I Phenotype is likely due to L-type calcium channel blockade G->I Yes

Caption: Troubleshooting workflow to differentiate between PDE inhibition and calcium channel blockade.

Detailed Methodologies:

  • Measurement of Intracellular cAMP/cGMP:

    • Culture cells to the desired confluency in a multi-well plate.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cyclic nucleotide degradation, if necessary for your assay.

    • Treat cells with this compound at various concentrations and for different durations.

    • Lyse the cells and use a commercially available cAMP or cGMP enzyme immunoassay (EIA) or a FRET-based biosensor to quantify the cyclic nucleotide levels.[6][7]

    • Compare the results to a vehicle-treated control. An increase in cAMP/cGMP would be consistent with PDE inhibition.

  • Measurement of Intracellular Calcium Concentration:

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.[8][9][10]

    • Wash the cells to remove excess dye.

    • Acquire baseline fluorescence readings using a fluorescence plate reader or microscope.

    • Add this compound and monitor the change in fluorescence over time.

    • A decrease in intracellular calcium, particularly in response to a depolarizing stimulus (e.g., high potassium), would suggest L-type calcium channel blockade.

  • Use of Pharmacological Controls:

    • To confirm PDE inhibition: Co-treat cells with Ethaverine and a known PDE activator. If the observed phenotype is due to PDE inhibition, the activator should either mimic or enhance the effect.

    • To confirm calcium channel blockade: Co-treat cells with Ethaverine and an L-type calcium channel agonist (e.g., Bay K8644). If the phenotype is caused by calcium channel blockade, the agonist should rescue or reverse the effect.

Guide 2: Investigating Potential CDK5 Involvement

If your experimental results point towards effects on cell cycle, proliferation, or migration that are not explained by PDE or calcium signaling, consider the following workflow.

Experimental Workflow:

G cluster_0 Initial Observation cluster_1 Hypothesis: CDK5 Inhibition cluster_2 Conclusion A Ethaverine induces unexpected cell cycle/proliferation effects B Perform Western blot for key cell cycle proteins (e.g., p27, pRb) A->B C Use siRNA to knockdown CDK5 B->C D Treat CDK5-knockdown cells with Ethaverine C->D E Is the effect of Ethaverine attenuated in knockdown cells? D->E F Phenotype is likely CDK5-dependent E->F Yes G Phenotype is likely CDK5-independent E->G No

Caption: Workflow to investigate the involvement of CDK5 in Ethaverine's effects.

Detailed Methodologies:

  • CDK5 Knockdown:

    • Transfect your cells with a validated siRNA targeting CDK5 or a non-targeting control siRNA.[1]

    • After 24-48 hours, confirm CDK5 knockdown by Western blot or qPCR.

    • Treat both the CDK5 knockdown and control cells with this compound.

    • Assess the cellular phenotype of interest (e.g., proliferation via a BrdU assay, cell cycle analysis by flow cytometry).

    • A diminished effect of Ethaverine in the CDK5 knockdown cells would indicate that the observed phenotype is at least partially mediated by CDK5.[1]

Signaling Pathways Affected by Ethaverine

The following diagrams illustrate the primary and off-target signaling pathways of this compound.

G cluster_0 Primary Target: PDE Inhibition A Ethaverine B PDE A->B inhibits C cAMP/cGMP B->C degrades D Downstream Effectors (e.g., PKA, PKG) C->D activates E Cellular Response D->E

Caption: Ethaverine's primary mechanism of action via PDE inhibition.

G cluster_0 Off-Target 1: L-type Calcium Channel Blockade A Ethaverine B L-type Calcium Channel A->B blocks C Calcium Influx B->C mediates D Intracellular Calcium Concentration C->D increases E Cellular Response D->E

Caption: Ethaverine's off-target effect on L-type calcium channels.

G cluster_0 Off-Target 2: CDK5 Inhibition A Ethaverine B CDK5 A->B inhibits C Substrate Phosphorylation B->C catalyzes D Cell Cycle Progression/ Migration C->D regulates E Cellular Response D->E

Caption: Ethaverine's off-target effect on CDK5.

By utilizing the information and protocols provided in this technical support center, researchers can more effectively design their experiments, interpret their results, and account for the potential off-target effects of this compound.

References

Ethaverine Hydrochloride degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of Ethaverine Hydrochloride and strategies to mitigate them during experimental procedures. The information presented is primarily based on studies of its close structural analog, papaverine, due to the limited availability of direct degradation data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on the behavior of the structurally similar compound papaverine, this compound is most susceptible to degradation via oxidation and photolysis .[1][2][3][4] Hydrolytic degradation under strongly acidic or alkaline conditions may also occur, although this is generally less significant for this class of compounds compared to oxidation and photodegradation.

Q2: What are the expected degradation products of this compound?

A2: Extrapolating from papaverine studies, the initial oxidation of Ethaverine would likely yield Ethaverinol and Ethaveraldine. Further oxidation and photochemical reactions could lead to more complex structures, such as a tetraethoxy-oxo-indolo-isoquinolinylium salt.[2][5]

Q3: How can I prevent the degradation of my this compound samples?

A3: To minimize degradation, it is crucial to protect this compound from light and oxygen. This can be achieved by:

  • Storage: Store solid this compound at or below -15°C in a well-sealed container.[6] For solutions, short-term storage at 2-8°C is recommended, while long-term storage should be at -20°C or below.

  • Inert Atmosphere: When preparing solutions or conducting experiments, purging with an inert gas like nitrogen or argon can help to displace oxygen and reduce oxidative degradation.

  • Light Protection: Use amber-colored vials or wrap experimental containers in aluminum foil to protect samples from light exposure.[3]

  • Antioxidants: The use of antioxidants in formulations could potentially reduce oxidative degradation, though specific antioxidants for this compound have not been extensively studied.

  • pH Control: Maintaining a pH around the point of maximum stability (for many hydrochloride salts, this is in the acidic range) can help to minimize hydrolysis if it is a concern for your specific experimental conditions.

Q4: Are there any visual indicators of this compound degradation?

A4: Yes. Degradation of papaverine solutions is often accompanied by a color change, progressing from colorless to yellowish and eventually brownish upon significant degradation.[3] A similar color change would be expected for this compound solutions. Any observed precipitation may also indicate the formation of insoluble degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Degradation of this compound- Review sample preparation and storage procedures to ensure protection from light and oxygen.- Perform a forced degradation study to identify the retention times of potential degradation products.- Use a validated stability-indicating HPLC method.
Discoloration (yellowing/browning) of solution Oxidative and/or photolytic degradation- Prepare fresh solutions and protect them from light and air.- Store solutions at recommended low temperatures.- Consider purging solutions with an inert gas.
Loss of potency/inconsistent results Degradation of the active pharmaceutical ingredient (API)- Re-evaluate storage conditions of both solid material and solutions.- Prepare solutions fresh for each experiment.- Quantify the concentration of this compound before each critical experiment using a validated analytical method.
Precipitate formation in solution Formation of insoluble degradation products or pH shift- Confirm the pH of the solution.- Filter the solution through a suitable syringe filter before use.- Investigate the nature of the precipitate to determine if it is a degradant.

Quantitative Data on Degradation

Table 1: Illustrative Photodegradation Kinetics of a Papaverine Analog Solution (20 mg/mL in Chloroform) Exposed to UV Light (254 nm)

Condition Rate Constant (k) (h⁻¹) Half-life (t₁/₂) (hours)
No photoprotectant0.1434.85
With 0.10% Methyl 4-hydroxybenzoate0.02824.75

This data is for papaverine hydrochloride and should be considered as an estimate for the potential behavior of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation profile of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1N NaOH. Incubate at 60°C for 8 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid drug substance at 70°C for 48 hours. Also, reflux the stock solution at 70°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance and the stock solution to direct sunlight or a photostability chamber (ICH Q1B conditions) for an extended period (e.g., 7 days).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen orthophosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (likely in the range of 230-280 nm).

  • Column Temperature: 25-30°C.

  • Injection Volume: 20 µL.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by demonstrating that the degradation products are well-resolved from the parent drug peak.

Visualizations

Ethaverine_Degradation_Pathway Ethaverine Ethaverine Ethaverinol Ethaverinol Ethaverine->Ethaverinol Oxidation Ethaveraldine Ethaveraldine Ethaverinol->Ethaveraldine Oxidation Final_Product Tetraethoxy-oxo-indolo- isoquinolinylium Salt Ethaveraldine->Final_Product Photolysis & Oxidation Experimental_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolysis Photolytic Stress Photolysis->Analysis Stock Ethaverine HCl Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photolysis Results Identify Degradation Products & Determine Degradation Rate Analysis->Results

References

Adjusting Ethaverine Hydrochloride concentration for optimal PDE inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ethaverine Hydrochloride for optimal phosphodiesterase (PDE) inhibition. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acts as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways. By inhibiting PDEs, Ethaverine increases the intracellular concentrations of cAMP and cGMP, thereby modulating downstream cellular responses. While it is known to be a potent inhibitor of PDE4, its full selectivity profile across all PDE families is not extensively documented in publicly available literature.

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: this compound is soluble in water and DMSO.[1] For in vitro assays, a common practice is to prepare a high-concentration stock solution in 100% DMSO, for example, 10 mM. This stock can then be serially diluted in the appropriate assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts. For cellular assays, it is crucial to determine the tolerance of your specific cell line to DMSO.

Q3: What is a typical concentration range for this compound in a cell-based assay?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific PDE isoenzymes expressed. Based on available data for its effects in PC12 cells, concentrations in the low micromolar range (e.g., 1-10 µM) have been shown to elicit biological responses.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How can I determine the IC50 value of this compound for a specific PDE isoenzyme?

A4: You can determine the IC50 value by performing an in vitro PDE inhibition assay. A detailed protocol for a fluorescence polarization-based assay is provided in the "Experimental Protocols" section of this guide. This method measures the enzymatic activity of a specific PDE isoenzyme in the presence of varying concentrations of this compound.

Q5: Are there any known off-target effects of this compound?

A5: Ethaverine is structurally related to papaverine, a non-selective PDE inhibitor.[2] It is plausible that Ethaverine also inhibits multiple PDE isoenzymes to varying degrees. Additionally, at higher concentrations, it has been reported to interact with L-type calcium channels.[3] Researchers should consider these potential off-target effects when interpreting their results.

Data Presentation

CompoundPDE IsoenzymeReported IC50 (µM)Reference
Ethaverine PDE4~1.4[1]
Papaverine PDE10A0.019[4]
Papaverine General PDEBroad inhibition[5]

Note: The provided data is for informational purposes and may not be directly comparable across different studies due to variations in experimental conditions.

Mandatory Visualizations

PDE_Inhibition_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Signal Signal Receptor Receptor Signal->Receptor Adenylyl Cyclase Adenylyl Cyclase Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase PDE PDE cAMP->PDE Hydrolyzed by PKA PKA cAMP->PKA Activates AMP AMP PDE->AMP Ethaverine Ethaverine Ethaverine->PDE Inhibits Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets

Caption: Signaling pathway of PDE inhibition by Ethaverine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis A Prepare Reagents: - PDE Enzyme - Fluorescent Substrate - Assay Buffer - Ethaverine Stock B Dispense Ethaverine (Serial Dilutions) A->B C Add PDE Enzyme B->C D Add Fluorescent Substrate (Initiate Reaction) C->D E Incubate at RT D->E F Measure Fluorescence Polarization E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for determining IC50 of Ethaverine.

Experimental Protocols

In Vitro PDE Inhibition Assay using Fluorescence Polarization

This protocol describes a method to determine the IC50 value of this compound for a specific PDE isoenzyme using a fluorescence polarization (FP) assay.

Materials:

  • Purified recombinant human PDE enzyme of interest

  • Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

  • PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • 100% DMSO

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of this compound Serial Dilutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in PDE assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 nM). Prepare a vehicle control containing the same final concentration of DMSO as the highest Ethaverine concentration.

  • Assay Plate Setup:

    • In a 96-well black microplate, add 5 µL of each Ethaverine dilution or vehicle control to the appropriate wells.

    • Add 20 µL of diluted PDE enzyme to each well.

    • Include a "no enzyme" control (assay buffer only) and a "100% activity" control (vehicle control).

  • Enzyme Reaction:

    • Initiate the reaction by adding 25 µL of the fluorescently labeled substrate to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

  • Data Analysis:

    • Calculate the percent inhibition for each Ethaverine concentration using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_no_enzyme) / (FP_100%_activity - FP_no_enzyme)])

    • Plot the percent inhibition against the logarithm of the Ethaverine concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Pipetting errors- Incomplete mixing of reagents- Temperature fluctuations across the plate- Use calibrated pipettes and ensure proper technique.- Gently mix the plate after adding each reagent.- Allow the plate to equilibrate to room temperature before reading.
Low signal or no enzyme activity - Inactive enzyme- Incorrect assay buffer composition- Substrate degradation- Verify enzyme activity with a known inhibitor.- Check the pH and ionic strength of the assay buffer.- Use fresh or properly stored substrate.
High background signal in "no enzyme" control - Autohydrolysis of the substrate- Fluorescent contaminants in the assay components- Reduce incubation time or temperature.- Use high-purity reagents and water.
IC50 value is significantly different from expected - Incorrect concentration of Ethaverine stock solution- Ethaverine precipitation at high concentrations- Inappropriate incubation time- Verify the concentration of the stock solution.- Check the solubility of Ethaverine in the assay buffer.- Optimize the incubation time to ensure the reaction is in the linear range.
Inconsistent results in cell-based assays - Cell line variability or passage number- Mycoplasma contamination- Cytotoxicity of Ethaverine or DMSO- Use cells within a consistent passage number range.- Regularly test for mycoplasma contamination.- Perform a cytotoxicity assay to determine the non-toxic concentration range.

References

Validation & Comparative

Validating the Effects of Ethaverine Hydrochloride on L-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethaverine Hydrochloride's effects on L-type calcium channels against other well-established L-type calcium channel blockers. Experimental data is presented to offer an objective analysis of its performance, alongside detailed methodologies for key validation experiments.

Introduction to this compound

This compound, a derivative of papaverine, is traditionally known as a smooth muscle relaxant.[1] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), ultimately causing vasodilation. However, emerging evidence reveals a direct inhibitory effect of Ethaverine on L-type calcium channels, suggesting a multi-faceted pharmacological profile. This guide explores this direct channel-blocking activity in comparison to other known L-type calcium channel antagonists.

Comparative Analysis of L-type Calcium Channel Blockers

The following table summarizes the inhibitory potency of this compound and other commonly used L-type calcium channel blockers. The half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values are presented to facilitate a direct comparison of their efficacy.

CompoundDrug ClassTarget Species/TissueAssay TypeIC50 / EC50 (µM)Ki (µM)Reference(s)
This compound Papaverine DerivativePorcine Cardiac MuscleSingle-Channel Patch Clamp~1-[1]
This compound PC12 CellsCalcium Influx Assay~2-[2]
This compoundCardiac SarcolemmaRadioligand Binding-~8.5 (Nitrendipine displacement)[1]
This compoundCardiac SarcolemmaRadioligand Binding-~1-2 (Diltiazem/Verapamil displacement)[1]
NifedipineDihydropyridineGuinea Pig Ventricular MyocytesWhole-Cell Patch Clamp0.3-[3]
NifedipineRat Cerebral Artery MyocytesWhole-Cell Patch Clamp0.00185 (in 2mM Ba2+)-[4]
VerapamilPhenylalkylamineHuman AtriumWhole-Cell Patch Clamp3.2-[5]
DiltiazemBenzothiazepineCone PhotoreceptorsElectrophysiology4.9 (high affinity)-[6]
DiltiazemHuman Mesenteric Arterial MyocytesWhole-Cell Patch Clamp20-51-[7]
AmlodipineDihydropyridineRat AortaContraction Assay0.0019-[8]
AmlodipineRabbit Skeletal MuscleRadioligand Binding4.2-[9]

Experimental Protocols

Accurate validation of a compound's effect on L-type calcium channels is crucial. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ionic current through the entire cell membrane, providing insights into the overall effect of a compound on the population of L-type calcium channels.

Objective: To determine the effect of this compound on L-type calcium channel currents in a voltage-clamped cell.

Materials:

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulator

  • Glass micropipettes

  • Cell culture of interest (e.g., cardiomyocytes, smooth muscle cells)

  • External (bath) solution (in mmol/L): 140 NaCl, 6 KCl, 10 Glucose, 10 HEPES, 1.5 MgCl2, 1 CaCl2, pH 7.4.

  • Internal (pipette) solution (in mmol/L): 100 Cs-methanesulfonate, 40 CsCl, 10 HEPES, 5 EGTA, 5 Mg-ATP, 0.75 MgCl2, pH 7.2.

  • This compound stock solution.

Procedure:

  • Prepare cells on coverslips suitable for recording.

  • Fabricate micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Position the coverslip in the recording chamber and perfuse with the external solution.

  • Approach a target cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

  • Record baseline currents.

  • Perfuse the recording chamber with the external solution containing various concentrations of this compound.

  • Record currents at each concentration to determine the dose-dependent inhibitory effect.

  • Analyze the data to calculate the IC50 value.

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the observation of the activity of a single L-type calcium channel, providing detailed information on channel kinetics.

Objective: To investigate the mechanism of this compound's effect on the open probability and conductance of single L-type calcium channels.

Materials:

  • Same as for whole-cell patch-clamp.

  • Planar lipid bilayer setup (for reconstituted channels).

Procedure:

  • Form a cell-attached or excised-patch configuration on a cell membrane or a planar lipid bilayer containing reconstituted L-type calcium channels.

  • Apply a defined voltage protocol to activate the channel(s) in the patch.

  • Record the unitary currents corresponding to the opening and closing of a single channel.

  • Introduce this compound to the bath or pipette solution.

  • Record single-channel activity in the presence of the compound.

  • Analyze the data to determine changes in channel open probability, mean open time, and single-channel conductance.

Calcium Imaging Assay

This method visualizes changes in intracellular calcium concentration in response to channel activity, offering a functional readout of channel modulation.

Objective: To measure the effect of this compound on intracellular calcium influx through L-type calcium channels.

Materials:

  • Fluorescence microscope with a suitable camera.

  • Cell culture of interest.

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Depolarizing agent (e.g., high potassium solution).

  • This compound stock solution.

Procedure:

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Acquire baseline fluorescence images.

  • Stimulate the cells with a depolarizing agent to open L-type calcium channels and induce calcium influx.

  • Record the change in fluorescence intensity.

  • Pre-incubate a separate batch of cells with this compound.

  • Repeat the stimulation and recording in the presence of this compound.

  • Analyze the fluorescence data to quantify the inhibition of calcium influx.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway of L-type calcium channel blockers and a typical experimental workflow for their validation.

L_Type_Calcium_Channel_Blockade L_type_channel L-type Ca²⁺ Channel α1 subunit Ca_influx Ca²⁺ Influx L_type_channel->Ca_influx Allows Ethaverine Ethaverine Hydrochloride Ethaverine->L_type_channel Block Blockade Other_Blockers Other L-type Channel Blockers (e.g., Verapamil) Other_Blockers->L_type_channel Downstream Downstream Cellular Effects (e.g., Muscle Contraction, Neurotransmitter Release) Ca_influx->Downstream Triggers Inhibition Inhibition

Caption: L-type calcium channel blockade by Ethaverine and other antagonists.

Experimental_Workflow cluster_validation Experimental Validation start Hypothesis: Ethaverine blocks L-type Ca²⁺ channels cell_prep Cell Culture Preparation (e.g., Cardiomyocytes, Neurons) start->cell_prep electrophys Electrophysiology (Patch-Clamp) cell_prep->electrophys imaging Calcium Imaging cell_prep->imaging data_analysis Data Analysis (IC50, Kinetics) electrophys->data_analysis imaging->data_analysis comparison Comparison with Known Blockers data_analysis->comparison conclusion Conclusion on Ethaverine's Efficacy and Mechanism comparison->conclusion

Caption: Workflow for validating L-type calcium channel blockers.

Conclusion

The available data indicates that this compound exhibits a direct inhibitory effect on L-type calcium channels, in addition to its well-established role as a phosphodiesterase inhibitor. Its potency, as indicated by IC50 values in the low micromolar range, is comparable to some clinically used L-type calcium channel blockers, although generally less potent than dihydropyridines like Nifedipine and Amlodipine. The dual mechanism of action of Ethaverine presents an interesting profile for further investigation in drug development, particularly for conditions where both vasodilation and direct calcium channel modulation may be beneficial. The experimental protocols and comparative data provided in this guide offer a framework for researchers to further validate and explore the therapeutic potential of this compound.

References

Ethaverine Hydrochloride vs. Verapamil: A Comparative Analysis of Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Ethaverine Hydrochloride and Verapamil as calcium channel blockers. The following sections detail their mechanisms of action, present supporting experimental data, and outline the methodologies used in key comparative studies.

Overview and Mechanism of Action

Both this compound and Verapamil function as inhibitors of L-type voltage-gated calcium channels, which are crucial in regulating calcium influx into smooth and cardiac muscle cells. However, their pharmacological profiles exhibit key differences.

Verapamil , a phenylalkylamine, is a well-established and relatively selective L-type calcium channel blocker.[1] Its therapeutic effects in conditions like hypertension, angina, and supraventricular tachyarrhythmias are primarily attributed to this action.[2][3] By blocking these channels, Verapamil reduces intracellular calcium concentration, leading to vasodilation, and decreased myocardial contractility and heart rate.[1]

This compound , a derivative of papaverine, demonstrates a dual mechanism of action. It not only inhibits L-type calcium channels but also functions as a phosphodiesterase (PDE) inhibitor.[4][5] Its calcium channel blocking activity is thought to occur via binding to the verapamil binding sites on the L-type calcium channel.[4] Additionally, its inhibition of PDE, particularly PDE4, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), further contributing to smooth muscle relaxation.[5]

Quantitative Comparison of In Vitro Potency

The following tables summarize the available quantitative data for this compound and Verapamil, focusing on their potency as calcium channel blockers and, in the case of Ethaverine, as a phosphodiesterase inhibitor.

Table 1: Inhibition of L-type Calcium Channels

ParameterThis compoundVerapamil
EC50 ~1 µM (reduction of channel open probability)[4]Not directly reported in a comparable study
IC50 ~2 µM (inhibition of K+-induced intracellular Ca2+ increase)250 nM - 15.5 µM (general range for phenylalkylamines)[6]
Ki 1-2 µM (inhibition of [3H]verapamil binding)[4]Not applicable
~8.5 µM (inhibition of [3H]nitrendipine binding)[4]

Table 2: Inhibition of Phosphodiesterase (PDE)

ParameterThis compoundVerapamil
IC50 (PDE4) 0.41 - 2.46 µMNo significant activity reported

Signaling Pathways

The distinct mechanisms of action of this compound and Verapamil are illustrated in the following signaling pathway diagrams.

Ethaverine_Verapamil_Signaling cluster_0 Ethaverine & Verapamil Ethaverine Ethaverine L_type_Ca_Channel L-type Ca2+ Channel Ethaverine->L_type_Ca_Channel Inhibits Verapamil Verapamil Verapamil->L_type_Ca_Channel Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Mediates Intracellular_Ca [Ca2+]i Ca_Influx->Intracellular_Ca Increases Muscle_Contraction Smooth/Cardiac Muscle Contraction Intracellular_Ca->Muscle_Contraction Promotes

Inhibition of L-type Calcium Channel Signaling

Ethaverine_PDE_Signaling cluster_1 Ethaverine Ethaverine_PDE Ethaverine PDE Phosphodiesterase (PDE) Ethaverine_PDE->PDE Inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation Catalyzes cAMP_levels [cAMP]i cAMP_degradation->cAMP_levels Decreases Smooth_Muscle_Relaxation Smooth Muscle Relaxation cAMP_levels->Smooth_Muscle_Relaxation Promotes

Ethaverine's Phosphodiesterase Inhibition Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and Verapamil.

Single-Channel Recording of L-type Calcium Channels

This protocol is based on the methodology used to assess the direct effects of Ethaverine on L-type calcium channel activity.[4]

Objective: To measure the effect of the test compound on the open probability and unitary current amplitude of single L-type calcium channels.

Materials:

  • Planar lipid bilayer apparatus

  • Porcine cardiac muscle sarcolemma vesicles

  • Recording solution (e.g., 100 mM BaCl2)

  • Dihydropyridine agonist (e.g., (+)-202-791)

  • Activated alpha subunit of the stimulatory GTP-binding protein (Gsα)

  • Test compounds (this compound, Verapamil)

Procedure:

  • Incorporate porcine cardiac sarcolemma vesicles containing L-type calcium channels into a planar lipid bilayer.

  • Establish a holding potential of -60 mV.

  • Apply step depolarizations to a test potential of 0 mV to activate the channels.

  • Record unitary currents with BaCl2 as the charge carrier.

  • Enhance channel activity using a dihydropyridine agonist and Gsα.

  • Introduce the test compound at various concentrations to either side of the channel.

  • Record changes in channel open probability and unitary current amplitude.

  • Calculate the EC50 for the reduction in channel open probability.

Single_Channel_Workflow Start Start Incorporate_Vesicles Incorporate Sarcolemma Vesicles into Planar Lipid Bilayer Start->Incorporate_Vesicles Set_Potential Set Holding Potential (-60 mV) Incorporate_Vesicles->Set_Potential Depolarize Apply Step Depolarizations (0 mV) Set_Potential->Depolarize Record_Baseline Record Baseline Unitary Currents Depolarize->Record_Baseline Enhance_Activity Enhance Activity with Agonist and Gsα Record_Baseline->Enhance_Activity Add_Compound Add Test Compound Enhance_Activity->Add_Compound Record_Effect Record Changes in Channel Activity Add_Compound->Record_Effect Analyze Analyze Open Probability and Unitary Current Amplitude Record_Effect->Analyze End End Analyze->End

Workflow for Single-Channel Recording
Measurement of Intracellular Calcium Concentration ([Ca2+]i)

This protocol is a generalized procedure based on the use of Fura-2 fluorescence to measure changes in intracellular calcium.

Objective: To determine the effect of the test compound on intracellular calcium levels in response to a depolarizing stimulus.

Materials:

  • PC12 cells (or other suitable cell line)

  • Fura-2 AM fluorescent dye

  • High potassium stimulation buffer (e.g., 70 mM K+)

  • Physiological salt solution

  • Fluorescence spectrophotometer or imaging system

  • Test compounds (this compound, Verapamil)

Procedure:

  • Culture PC12 cells on appropriate plates.

  • Load the cells with Fura-2 AM dye.

  • Wash the cells to remove extracellular dye.

  • Pre-incubate the cells with the test compound for a specified time (e.g., 1 minute).

  • Stimulate the cells with a high potassium solution to induce depolarization and calcium influx.

  • Measure the change in Fura-2 fluorescence at excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.

  • Calculate the ratio of fluorescence intensities (340/380) to determine the relative change in [Ca2+]i.

  • Determine the IC50 for the inhibition of the increase in [Ca2+]i.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the L-type calcium channel.[4]

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the L-type calcium channel and to determine its inhibition constant (Ki).

Materials:

  • Cardiac sarcolemma membrane preparation

  • Radiolabeled ligand (e.g., [3H]nitrendipine, [3H]diltiazem, or [3H]verapamil)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter

  • Test compounds (this compound)

Procedure:

  • Incubate the cardiac sarcolemma preparation with the radiolabeled ligand in the presence of varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion

This compound and Verapamil are both effective blockers of L-type calcium channels. Verapamil appears to be a more potent and selective inhibitor of these channels. However, this compound possesses a dual mechanism of action, also inhibiting phosphodiesterase, which may offer a different therapeutic profile, particularly in conditions where smooth muscle relaxation is desired through multiple pathways. The choice between these two agents in a research or drug development context will depend on the desired selectivity and the relevance of the secondary PDE-inhibiting mechanism. Further head-to-head comparative studies under identical experimental conditions are warranted to more definitively delineate their relative potencies and therapeutic potentials.

References

Cross-Validation of Ethaverine Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of Ethaverine Hydrochloride against other smooth muscle relaxants. The information presented is intended to support research and drug development efforts by offering a clear, data-driven comparison of these compounds.

Introduction to this compound

This compound is a synthetic derivative of papaverine, an opium alkaloid. It is clinically used as a vasodilator and antispasmodic agent to relieve conditions associated with smooth muscle spasms, such as in the gastrointestinal and biliary tracts. Its therapeutic effects are primarily attributed to two key mechanisms: the inhibition of phosphodiesterases (PDEs) and the blockade of L-type calcium channels.

Comparative Analysis of Mechanisms of Action

This section compares the mechanism of action of this compound with three other smooth muscle relaxants: Papaverine, Drotaverine, and Alverine.

Phosphodiesterase (PDE) Inhibition

Ethaverine, Papaverine, and Drotaverine all exert their effects, at least in part, by inhibiting phosphodiesterases. PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in smooth muscle relaxation. Inhibition of PDEs leads to an accumulation of cAMP and cGMP, resulting in the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. This cascade ultimately leads to a decrease in intracellular calcium levels and smooth muscle relaxation.

Papaverine is a non-selective PDE inhibitor.[1][2] Drotaverine is reported to be a selective inhibitor of phosphodiesterase 4 (PDE4).[3][4]

Table 1: Comparison of Phosphodiesterase Inhibition

CompoundSelectivityReported IC50/EC50 Values
This compound Non-selective (inferred from Papaverine)Data from direct comparative studies not readily available.
Papaverine Non-selectiveData varies across studies and PDE subtypes.
Drotaverine PDE4 selectiveEC50 as low as 3.0 μM in some cell-based assays.[5]
Alverine Citrate Not a primary mechanismN/A
L-type Calcium Channel Blockade

Both Ethaverine and Drotaverine have been shown to block L-type voltage-gated calcium channels.[4][6][7][8] The influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction. By blocking these channels, these drugs directly reduce the intracellular calcium concentration available for contraction.

A study on porcine cardiac muscle L-type calcium channels found that ethaverine reduced the channel open probability with an EC50 of approximately 1 µM.[6] The same study reported that ethaverine inhibited the binding of [3H]nitrendipine, a dihydropyridine calcium channel blocker, with a Ki of approximately 8.5 µM, and the binding of [3H]diltiazem and [3H]verapamil with Ki values of 1-2 µM.[6] Another study on pregnant rat uterine membranes showed that drotaverine inhibited the specific binding of [3H]nitrendipine and [3H]diltiazem with IC50 values of 5.6 µM and 2.6 µM, respectively.[9]

Table 2: Comparison of L-type Calcium Channel Blockade

CompoundReported Ki / IC50 / EC50 Values
This compound EC50 ≈ 1 µM (channel open probability)[6]Ki ≈ 8.5 µM ([3H]nitrendipine binding)[6]Ki ≈ 1-2 µM ([3H]diltiazem and [3H]verapamil binding)[6]
Papaverine Also suggested to have direct actions on calcium channels, but quantitative data is less specific.[1]
Drotaverine IC50 = 5.6 µM ([3H]nitrendipine binding)[9]IC50 = 2.6 µM ([3H]diltiazem binding)[9]
Alverine Citrate May inhibit inactivation of L-type Ca2+ channels, but not a primary blocking mechanism.[10][11]
Other Mechanisms

Alverine citrate appears to have a distinct mechanism of action compared to the other compounds. It is described as a direct smooth muscle relaxant.[12] Some evidence suggests that its effects may be mediated through the inhibition of the RhoA/Rho-kinase (ROCK) pathway, which would decrease the sensitivity of the contractile machinery to calcium.[10] Additionally, antagonism of the 5-HT1A receptor has been proposed as a mechanism for reducing visceral hypersensitivity.

Table 3: Summary of Primary Mechanisms of Action

CompoundPrimary Mechanism(s)
This compound Phosphodiesterase Inhibition, L-type Calcium Channel Blockade
Papaverine Phosphodiesterase Inhibition
Drotaverine Phosphodiesterase 4 (PDE4) Inhibition, L-type Calcium Channel Blockade
Alverine Citrate Direct Smooth Muscle Relaxation (possibly via Rho Kinase Inhibition), 5-HT1A Antagonism

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the mechanism of action of these compounds.

Ethaverine_Papaverine_Drotaverine_PDE_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase ATP_GTP ATP / GTP cAMP_cGMP cAMP / cGMP ATP_GTP->cAMP_cGMP AC/GC PDE Phosphodiesterase (PDE) cAMP_cGMP->PDE PKA_PKG PKA / PKG (Active) cAMP_cGMP->PKA_PKG AMP_GMP AMP / GMP PDE->AMP_GMP Ca_decrease Decrease in Intracellular Ca2+ PKA_PKG->Ca_decrease Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Ethaverine Ethaverine Papaverine Drotaverine Ethaverine->PDE

Caption: PDE Inhibition Pathway for Smooth Muscle Relaxation.

Ethaverine_Drotaverine_Ca_Channel_Blockade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Ca_ext Ca2+ L_type_Ca_Channel L-type Ca2+ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Increased Intracellular Ca2+ L_type_Ca_Channel->Ca_int Contraction Smooth Muscle Contraction Ca_int->Contraction Ethaverine_Drotaverine Ethaverine Drotaverine Ethaverine_Drotaverine->L_type_Ca_Channel

Caption: L-type Calcium Channel Blockade and Inhibition of Contraction.

Alverine_Rho_Kinase_Pathway Agonist Agonist GPCR GPCR Agonist->GPCR RhoA RhoA GPCR->RhoA ROCK ROCK (Rho Kinase) RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP pMLC Phosphorylated Myosin Light Chain (pMLC) MLCP->pMLC Dephosphorylates Contraction Smooth Muscle Contraction pMLC->Contraction Alverine Alverine Alverine->ROCK

Caption: Proposed Rho Kinase Inhibition Pathway of Alverine.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the comparison of these compounds.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency of a compound against PDE enzymes.

General Protocol:

  • A purified preparation of a specific PDE isoform is incubated with its substrate, either cAMP or cGMP.

  • The test compound (e.g., Ethaverine, Papaverine, Drotaverine) is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • The reaction is terminated, often by adding a PDE inhibitor like IBMX.

  • The amount of remaining cAMP or cGMP, or the amount of product (AMP or GMP) formed, is quantified. This can be done using various methods, including:

    • Luminescence-based assays (e.g., PDE-Glo™): Remaining cyclic nucleotide drives a kinase reaction that depletes ATP, and the remaining ATP is measured via a luciferase-luciferin reaction.

    • Colorimetric assays: The phosphate released from the hydrolysis of the nucleotide monophosphate product is quantified using a reagent like malachite green.

    • Fluorescence polarization assays: A fluorescently labeled cyclic nucleotide is used as the substrate. The polarization of the fluorescence changes upon enzymatic cleavage.

  • The concentration of the compound that inhibits 50% of the PDE activity (IC50) is calculated from the dose-response curve.

L-type Calcium Channel Binding Assay

Objective: To determine the affinity of a compound for L-type calcium channels.

General Protocol:

  • A membrane preparation from a tissue rich in L-type calcium channels (e.g., cardiac muscle, uterine smooth muscle) is prepared.

  • The membranes are incubated with a radiolabeled ligand known to bind to a specific site on the L-type calcium channel (e.g., [3H]nitrendipine for the dihydropyridine site, [3H]diltiazem for the benzothiazepine site).

  • The test compound (e.g., Ethaverine, Drotaverine) is added at various concentrations to compete with the radioligand for binding.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • The amount of radioactivity on the filters is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Rho Kinase (ROCK) Activity Assay

Objective: To determine the inhibitory effect of a compound on ROCK activity.

General Protocol:

  • A purified, active ROCK enzyme (ROCK1 or ROCK2) or a cell/tissue lysate containing ROCK is used as the enzyme source.

  • The enzyme is incubated with a specific substrate for ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).

  • ATP is added to initiate the phosphorylation of the substrate by ROCK.

  • The test compound (e.g., Alverine) is included at various concentrations.

  • The reaction is incubated for a specific time at an optimal temperature (e.g., 30°C).

  • The reaction is stopped.

  • The amount of phosphorylated substrate is quantified. This is often done using an ELISA-based method, where a primary antibody specific to the phosphorylated form of the substrate is used, followed by a secondary antibody conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.

  • The IC50 value is determined from the dose-response curve.

Conclusion

This compound's mechanism of action is multifaceted, involving both the inhibition of phosphodiesterases and the blockade of L-type calcium channels. This dual action provides a robust mechanism for inducing smooth muscle relaxation. In comparison, Papaverine acts primarily through non-selective PDE inhibition, while Drotaverine shows selectivity for PDE4 and also blocks L-type calcium channels. Alverine presents a different mechanistic profile, likely acting as a direct smooth muscle relaxant through pathways that may involve Rho kinase inhibition.

The selection of a particular agent for therapeutic or research purposes will depend on the desired selectivity and the specific pathological condition being addressed. Further head-to-head comparative studies with standardized experimental protocols are needed to provide more precise quantitative comparisons of the potencies of these compounds at their respective molecular targets.

References

A Comparative Analysis of the Vasodilatory Effects of Ethaverine Hydrochloride and Nitroglycerin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the vasodilatory properties of two significant compounds: Ethaverine Hydrochloride, a papaverine derivative, and Nitroglycerin, a well-established organic nitrate. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation.

Executive Summary

This compound and Nitroglycerin are both potent vasodilators, yet they achieve this effect through distinct biochemical pathways. This compound primarily acts as a phosphodiesterase (PDE) inhibitor, increasing intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and may also block L-type calcium channels.[1][2][3] Nitroglycerin, conversely, serves as a pro-drug for nitric oxide (NO), which directly stimulates guanylate cyclase to elevate cGMP levels, leading to smooth muscle relaxation.[4][5]

While direct comparative studies on the vasodilatory effects of this compound and Nitroglycerin are limited, data from studies on its parent compound, papaverine, indicate that Nitroglycerin is the more potent agent, while papaverine exhibits greater efficacy.[6][7]

Mechanisms of Action

This compound: A Dual-Action Vasodilator

This compound, a derivative of papaverine, induces vasodilation through a multi-faceted approach.[1] Its primary mechanism involves the non-specific inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an accumulation of intracellular second messengers, cAMP and cGMP.[1] The elevated levels of these cyclic nucleotides activate Protein Kinase A (PKA) and Protein Kinase G (PKG) respectively. These kinases phosphorylate downstream targets that ultimately decrease intracellular calcium concentrations and inhibit myosin light chain kinase (MLCK), preventing the phosphorylation of myosin and leading to smooth muscle relaxation and vasodilation.[1]

Furthermore, some studies suggest that Ethaverine may also contribute to vasodilation by directly inhibiting L-type calcium channels in vascular smooth muscle cells, further reducing the influx of calcium required for contraction.[3]

Nitroglycerin: A Nitric Oxide Donor

Nitroglycerin's vasodilatory effect is mediated by its conversion to nitric oxide (NO) within vascular smooth muscle cells.[4][5][8] This bioconversion is a critical step in its mechanism of action. Once formed, NO activates the enzyme soluble guanylate cyclase (sGC).[4][5] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][5] The subsequent increase in intracellular cGMP concentration activates PKG, which in turn leads to a cascade of events including the dephosphorylation of myosin light chains and a reduction in intracellular calcium levels, culminating in vasodilation.[5]

Signaling Pathway Diagrams

Caption: Signaling pathway of this compound.

Caption: Signaling pathway of Nitroglycerin.

Quantitative Comparison of Vasodilatory Effects

Direct comparative data for this compound and Nitroglycerin is scarce. However, a study comparing Nitroglycerin with Papaverine, the parent compound of Ethaverine, provides valuable insights into their relative potency and efficacy.

ParameterPapaverine (Ethaverine analogue)NitroglycerinReference
Potency (log(EC50)) Less PotentMore Potent[6][7]
Efficacy (% Relaxation) 140.5 ± 6.7%110.8 ± 1.4%[6][7]
Concentration for Onset 10⁻⁸ M10⁻¹² M[6][7]
Concentration for Max Effect 10⁻³ M10⁻⁶ M[6][7]

Note: Data for Papaverine is used as a proxy for this compound. EC50 refers to the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following is a generalized protocol for comparing the vasodilatory effects of this compound and Nitroglycerin in an in vitro setting using isolated aortic rings.

Objective: To determine and compare the concentration-response curves of this compound and Nitroglycerin on pre-contracted isolated rat aortic rings.
Materials:
  • Male Wistar rats (250-300g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (vasoconstrictor)

  • This compound

  • Nitroglycerin

  • Isolated organ bath system with isometric force transducers

  • Carbogen gas (95% O₂, 5% CO₂)

Methodology:
  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Clean the aorta of adherent connective and adipose tissue in cold Krebs-Henseleit solution.

    • Cut the aorta into rings of 2-3 mm in width.

    • For endothelium-denuded experiments, gently rub the intimal surface of the rings with a fine wire.

  • Experimental Setup:

    • Suspend the aortic rings in organ baths containing 20 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

    • Connect the rings to isometric force transducers to record changes in tension.

    • Apply an optimal resting tension (e.g., 2g) and allow the tissues to equilibrate for 60-90 minutes, with solution changes every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, induce a sustained contraction in the aortic rings using a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

    • Once the contraction has stabilized, cumulatively add increasing concentrations of either this compound or Nitroglycerin to the organ bath at regular intervals.

    • Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

    • Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the drug concentration.

    • Calculate the EC50 (concentration producing 50% of the maximal response) and the Emax (maximal relaxation) for each drug.

    • Statistically compare the EC50 and Emax values of this compound and Nitroglycerin to determine differences in potency and efficacy.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta_Excision Aorta Excision and Cleaning Ring_Cutting Cutting into 2-3 mm Rings Aorta_Excision->Ring_Cutting Endothelium_Removal Endothelium Removal (Optional) Ring_Cutting->Endothelium_Removal Suspension Suspend Rings in Organ Bath Ring_Cutting->Suspension Endothelium_Removal->Suspension Equilibration Equilibration under Resting Tension Suspension->Equilibration Contraction Induce Contraction (Phenylephrine) Equilibration->Contraction Drug_Addition Cumulative Addition of Ethaverine or Nitroglycerin Contraction->Drug_Addition Recording Record Relaxation Response Drug_Addition->Recording Curve_Construction Construct Concentration- Response Curves Recording->Curve_Construction EC50_Emax_Calc Calculate EC50 and Emax Curve_Construction->EC50_Emax_Calc Comparison Statistical Comparison of Potency and Efficacy EC50_Emax_Calc->Comparison

Caption: In vitro vasodilation experiment workflow.

Conclusion

This compound and Nitroglycerin are effective vasodilators that operate through distinct and well-characterized signaling pathways. While Nitroglycerin demonstrates higher potency, the papaverine data suggests that Ethaverine may have a greater maximal effect. The choice between these agents in a research or clinical setting would depend on the desired onset of action, potency, and the specific vascular bed being targeted. The provided experimental protocol offers a standardized method for the direct comparison of these and other vasoactive compounds. Further head-to-head studies are warranted to fully elucidate the comparative vasodilatory profiles of this compound and Nitroglycerin.

References

In vivo comparison of Ethaverine Hydrochloride and Drotaverine

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide for Researchers in Smooth Muscle Pharmacology

In the realm of smooth muscle relaxants, both Ethaverine Hydrochloride and Drotaverine have carved out significant therapeutic niches. While structurally related to papaverine, these agents exhibit distinct pharmacological profiles that warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides an objective, data-supported in vivo comparison of this compound and Drotaverine, focusing on their mechanisms of action, efficacy in various models of smooth muscle spasm, pharmacokinetic profiles, and safety.

Mechanism of Action: A Tale of Two Phosphodiesterase Inhibitors

At the cellular level, both Ethaverine and Drotaverine exert their effects through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. However, their selectivity and additional mechanisms of action differ significantly.

Drotaverine is recognized as a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme predominantly found in smooth muscle cells.[1] This selectivity is thought to contribute to its potent spasmolytic effects with a favorable cardiovascular safety profile.[2] By inhibiting PDE4, Drotaverine increases cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), the enzyme responsible for the phosphorylation of myosin and subsequent muscle contraction. The result is a dose-dependent relaxation of smooth muscle.

This compound , a derivative of papaverine, acts as a non-selective phosphodiesterase inhibitor, affecting various PDE isoenzymes.[3] This broad-spectrum inhibition also leads to increased intracellular cAMP and cGMP levels, promoting smooth muscle relaxation. Furthermore, in vitro studies have demonstrated that Ethaverine also functions as an L-type calcium channel blocker.[4] This dual mechanism—PDE inhibition and calcium channel blockade—contributes to its vasodilatory and spasmolytic properties by reducing the influx of extracellular calcium required for muscle contraction.

Signaling Pathway of Drotaverine and Ethaverine

cluster_Drotaverine Drotaverine cluster_Ethaverine This compound Drotaverine Drotaverine PDE4 PDE4 Drotaverine->PDE4 inhibits cAMP cAMP PDE4->cAMP degrades PKA Protein Kinase A cAMP->PKA activates MLCK_inactive Inactive MLCK PKA->MLCK_inactive phosphorylates Smooth_Muscle_Relaxation_D Smooth Muscle Relaxation MLCK_inactive->Smooth_Muscle_Relaxation_D leads to MLCK_active MLCK_active Ethaverine Ethaverine PDE PDEs Ethaverine->PDE inhibits (non-selective) L_type_Ca_Channel L-type Ca2+ Channel Ethaverine->L_type_Ca_Channel blocks cAMP_E cAMP/cGMP PDE->cAMP_E degrades PKA_E Protein Kinase A/G cAMP_E->PKA_E activates MLCK_inactive_E Inactive MLCK PKA_E->MLCK_inactive_E phosphorylates Smooth_Muscle_Relaxation_E1 Smooth Muscle Relaxation MLCK_inactive_E->Smooth_Muscle_Relaxation_E1 leads to MLCK_active_E Active MLCK Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx mediates Smooth_Muscle_Relaxation_E2 Smooth Muscle Relaxation L_type_Ca_Channel->Smooth_Muscle_Relaxation_E2 contributes to Ca_influx->MLCK_active_E activates

Caption: Signaling pathways for Drotaverine and this compound leading to smooth muscle relaxation.

In Vivo Efficacy: A Comparative Overview

Direct in vivo comparative studies between this compound and Drotaverine are notably scarce in recent literature. However, by examining their performance in various clinical and preclinical models, an indirect comparison can be drawn.

Drotaverine: Robust Clinical Evidence

Drotaverine has been the subject of numerous clinical trials, demonstrating its efficacy in treating smooth muscle spasms across different organ systems.

  • Irritable Bowel Syndrome (IBS): In a randomized, double-blind, placebo-controlled study involving 180 IBS patients, Drotaverine hydrochloride (80 mg, three times daily for 4 weeks) was significantly more effective than placebo in reducing the frequency and severity of abdominal pain.[5][6][7] A significant improvement in stool frequency was also observed.[5][6] Another study comparing Drotaverine to Mebeverine in IBS patients found that Drotaverine led to a significantly greater reduction in pain severity, starting from day 3 of treatment.[8]

  • Augmentation of Labor: Several studies have highlighted the efficacy of Drotaverine in accelerating labor. In a double-blind, placebo-controlled trial with 100 primigravidas, intramuscular Drotaverine resulted in a mean 15% reduction in the duration of the first stage of labor and a 19% reduction in the second stage.[9] A more recent randomized controlled trial with 246 primigravidas showed a significantly shorter active phase of labor in the Drotaverine group compared to placebo (6.22 hours vs. 8.33 hours).[10]

  • Other Spasmodic Conditions: Drotaverine has also shown efficacy in renal and biliary colic, though comparative data with Ethaverine is unavailable.

This compound: Limited In Vivo Data

The in vivo efficacy data for this compound is primarily derived from older studies. A 1975 study in both humans and animals concluded that Ethaverine is an effective smooth muscle relaxant.[3][11] In patients with occlusive artery disease, it produced a significant increase in peripheral blood flow.[3][11] However, quantitative data from these studies that would allow for a direct comparison with Drotaverine's performance in specific spasm models is lacking.

Given that Ethaverine is a derivative of papaverine, its in vivo effects can be partly inferred from studies on its parent compound. Papaverine is a potent, non-specific vasodilator and smooth muscle relaxant.[12][13] It has been shown to inhibit contractions in various smooth muscle preparations, including vascular and intestinal tissues.[11] However, Drotaverine is reported to have more potent antispasmodic activities than papaverine.[1]

Summary of In Vivo Efficacy Data

ParameterDrotaverine HydrochlorideThis compound
Primary Indication Smooth muscle spasms of the GI and genitourinary tracts, labor augmentationPeripheral vascular disease, visceral spasms (historically)
IBS Efficacy Significant reduction in abdominal pain frequency and severity vs. placebo and mebeverine[5][6][8]No recent clinical data available
Labor Augmentation Significant reduction in the duration of the first and second stages of labor vs. placebo[9][14][15][16]No clinical data available
Vasodilation Moderate hypotensive action[2]Significant increase in peripheral blood flow[3][11]

Pharmacokinetics: A Glimpse into Bioavailability and Elimination

ParameterDrotaverine HydrochlorideThis compound
Bioavailability (Oral) Highly variable, reported mean of 58.2 ± 18.2%Data not available
Time to Peak Plasma Concentration (Oral) Approximately 1.9 ± 0.54 hoursData not available
Elimination Half-life 7-16 hours3.3 hours (terminal elimination)
Metabolism Extensive hepatic metabolismAssumed to be hepatic
Excretion Primarily non-renalData not available

Safety and Tolerability

Drotaverine is generally well-tolerated. The most commonly reported side effects are mild and include headache and nausea.[10] In the context of labor augmentation, some studies have noted a higher incidence of atonic postpartum hemorrhage in the Drotaverine group compared to placebo.[9][14] It is considered to have no anticholinergic effects and does not penetrate the central nervous system.[2]

For This compound , longitudinal studies from 1975 reported no evidence of toxic effects in patients receiving 100 mg three times a day.[3][11] However, being a derivative of papaverine, there is a potential for papaverine-associated side effects, which can include effects on the cardiovascular system. Papaverine has been shown to induce apoptosis in vascular endothelial and smooth muscle cells at high concentrations in vitro.[17]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative protocols for assessing the in vivo effects of antispasmodic agents.

In Vivo Model of Intestinal Motility (Charcoal Meal Test)

This protocol is a standard method for evaluating the effect of a substance on gastrointestinal transit time in rodents.

Experimental Workflow for In Vivo Intestinal Motility Assay

start Start fasting Fast animals (e.g., 18-24 hours) start->fasting drug_admin Administer Test Compound (Ethaverine or Drotaverine) or Vehicle (Control) fasting->drug_admin charcoal_admin Administer Charcoal Meal (e.g., 5% charcoal in 10% gum acacia) orally after a set time drug_admin->charcoal_admin euthanasia Euthanize animals after a pre-determined time (e.g., 20-30 minutes) charcoal_admin->euthanasia dissection Dissect the small intestine from pylorus to cecum euthanasia->dissection measurement Measure the total length of the small intestine and the distance traveled by the charcoal meal dissection->measurement calculation Calculate the percentage of intestinal transit measurement->calculation end End calculation->end

Caption: A typical workflow for an in vivo intestinal motility study using the charcoal meal test.

Ex Vivo Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo method allows for the direct measurement of a drug's effect on smooth muscle contractility in a controlled environment.

Protocol:

  • Tissue Preparation: A segment of smooth muscle tissue (e.g., ileum, uterus, aorta) is dissected from a euthanized animal and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

  • Mounting: The tissue strip is mounted in an organ bath chamber between a fixed hook and a force-displacement transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period.

  • Induction of Contraction: A contractile agent (e.g., acetylcholine for intestinal smooth muscle, oxytocin for uterine muscle, phenylephrine for vascular smooth muscle) is added to the bath to induce a stable contraction.

  • Drug Administration: this compound or Drotaverine is added to the bath in a cumulative or non-cumulative manner, and the resulting relaxation is recorded.

  • Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction induced by the agonist.

Conclusion

The available in vivo evidence strongly supports the efficacy and safety of Drotaverine as a selective PDE4 inhibitor for the treatment of various smooth muscle spastic conditions, particularly IBS and for the augmentation of labor. Its clinical profile is well-documented through numerous randomized controlled trials.

In contrast, the in vivo data for this compound is significantly more limited and dated. While it is established as a non-selective PDE inhibitor and a calcium channel blocker with smooth muscle relaxant properties, there is a clear need for modern, quantitative in vivo studies to accurately assess its comparative efficacy and safety against more selective agents like Drotaverine.

For researchers in drug development, Drotaverine represents a well-characterized compound with a clear mechanism of action and a robust clinical dataset. Ethaverine, with its dual mechanism, may offer a different therapeutic profile, but further in vivo investigation using standardized and validated models is imperative to delineate its potential advantages and disadvantages in a clinical setting.

References

A Comparative Guide to Analytical Methods for the Quantification of Ethaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of drug substances. A stability-indicating HPLC method is crucial for determining the drug's purity and assessing its stability under various stress conditions.

The following protocol is a representative example adapted from methods developed for similar hydrochloride salts of isoquinoline alkaloids and would require optimization and full validation for Ethaverine Hydrochloride.

Chromatographic Conditions:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A mixture of a phosphate buffer and a suitable organic solvent (e.g., Acetonitrile or Methanol) in an isocratic or gradient elution. A common starting point is a 50:50 (v/v) mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.0 with phosphoric acid) and acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by scanning the UV spectrum of this compound; typically in the range of 220-300 nm.
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25 °C)

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the expected linear range (e.g., 10-100 µg/mL).

  • Sample Solution: The preparation will depend on the dosage form. For tablets, a representative number of tablets are weighed, crushed to a fine powder, and a quantity of powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved in the mobile phase, sonicated, and filtered.

Any newly developed or adapted HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.The peak for the analyte should be pure and free from interference from placebo, impurities, and degradation products.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the expected concentration).
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98-102% at different concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate Precision) The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.The Relative Standard Deviation (%RSD) should be ≤ 2% for multiple preparations.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Alternative Method: UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler and more cost-effective analytical technique compared to HPLC. It is often used for the routine quality control of bulk drugs and simple formulations where specificity is not a major concern.

This is a general protocol that would need to be optimized for this compound.

Methodology:

  • Solvent Selection: A suitable solvent in which this compound is freely soluble and stable is chosen (e.g., 0.1 N Hydrochloric Acid, Methanol, or a phosphate buffer).

  • Determination of λmax: A dilute solution of this compound in the chosen solvent is scanned in the UV range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: A stock solution of known concentration is prepared by accurately weighing the reference standard and dissolving it in the selected solvent. A series of dilutions are then made to prepare calibration standards.

  • Calibration Curve: The absorbance of each calibration standard is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.

  • Sample Analysis: A sample solution of appropriate concentration is prepared and its absorbance is measured. The concentration of this compound in the sample is determined using the regression equation from the calibration curve.

FeatureHPLCUV-Visible Spectrophotometry
Specificity High (can separate the analyte from impurities and degradation products)Low (measures the total absorbance of all substances that absorb at the selected wavelength)
Sensitivity High (can detect and quantify low concentrations)Moderate
Complexity High (requires specialized equipment and skilled operators)Low (simpler instrumentation and operation)
Cost High (instrumentation, columns, and solvents are expensive)Low (instrumentation is relatively inexpensive)
Analysis Time Longer (due to chromatographic separation)Shorter (direct measurement)
Application Stability studies, purity testing, quantification in complex matricesRoutine quality control of bulk drug and simple formulations, dissolution testing

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method for the quantification of this compound, as per ICH guidelines.

HPLC_Validation_Workflow start Method Development & Optimization system_suitability System Suitability Testing start->system_suitability specificity Specificity / Selectivity (Forced Degradation) documentation Validation Report specificity->documentation linearity Linearity & Range lod_loq LOD & LOQ linearity->lod_loq linearity->documentation accuracy Accuracy (% Recovery) accuracy->documentation precision Precision (Repeatability & Intermediate) precision->documentation lod_loq->documentation robustness Robustness robustness->documentation system_suitability->specificity system_suitability->linearity system_suitability->accuracy system_suitability->precision system_suitability->robustness end Validated Method for Routine Use documentation->end

HPLC Method Validation Workflow

This guide provides a foundational understanding of the analytical methodologies applicable to the quantification of this compound. Researchers are strongly encouraged to perform comprehensive method development and validation to ensure the accuracy, precision, and reliability of their results.

A Comparative Analysis of Ethaverine Hydrochloride's Vasodilatory Effects on Arterial and Venous Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of Ethaverine Hydrochloride on arterial versus venous smooth muscle. This compound, a derivative of papaverine, is a non-selective phosphodiesterase (PDE) inhibitor that elicits smooth muscle relaxation and vasodilation.[1] While direct comparative studies on its effects on arterial versus venous tissues are limited, this guide synthesizes available data on its mechanism of action and the broader class of PDE inhibitors to infer its differential impact.

Mechanism of Action: A Dual Pathway to Relaxation

This compound's primary mechanism of action involves the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, Ethaverine increases the intracellular concentrations of both cAMP and cGMP in vascular smooth muscle cells.[3] This elevation in cyclic nucleotides leads to a cascade of downstream effects culminating in vasodilation.

The key steps in this process include:

  • Activation of Protein Kinases: Increased cAMP levels activate Protein Kinase A (PKA), while elevated cGMP activates Protein Kinase G (PKG).[4]

  • Reduction of Intracellular Calcium: Both PKA and PKG phosphorylate various target proteins that lead to a decrease in cytosolic calcium (Ca2+) concentrations. This is achieved by promoting Ca2+ sequestration into the sarcoplasmic reticulum and inhibiting Ca2+ influx through L-type calcium channels.[5]

  • Decreased Myosin Light Chain Phosphorylation: The reduction in intracellular Ca2+ leads to decreased activation of myosin light chain kinase (MLCK), the enzyme responsible for phosphorylating the myosin light chain, a critical step for smooth muscle contraction.[6]

  • Myosin Light Chain Phosphatase Activation: PKG can also activate myosin light chain phosphatase, which dephosphorylates the myosin light chain, further promoting relaxation.[4]

The following diagram illustrates the signaling pathway of this compound in vascular smooth muscle cells.

Ethaverine_Mechanism cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Ethaverine Ethaverine PDE PDE Ethaverine->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase AC->cAMP Converts GC->cGMP Converts PKA Protein Kinase A cAMP->PKA Activates PKG Protein Kinase G cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca²⁺ PKA->Ca_decrease Leads to PKG->Ca_decrease Leads to MLCK_inhibition Inhibition of Myosin Light Chain Kinase Ca_decrease->MLCK_inhibition Results in Relaxation Relaxation MLCK_inhibition->Relaxation Causes

Caption: Signaling pathway of this compound in vascular smooth muscle.

Comparative Effects on Arterial vs. Venous Smooth Muscle

FeatureArterial Smooth MuscleVenous Smooth MuscleRationale
Primary Function Regulate blood pressure and flow through changes in diameter (resistance vessels).Regulate blood volume distribution and venous return (capacitance vessels).Arteries are thick-walled, muscular vessels, while veins are thinner-walled and more compliant.
Response to Vasodilators Generally exhibit a robust relaxation response to PDE inhibitors, leading to a significant decrease in vascular resistance and blood pressure.[1]Also relax in response to PDE inhibitors, leading to increased venous capacitance and a reduction in cardiac preload.[7]The functional consequence of relaxation differs due to their distinct roles in the circulatory system.
Potential for Differential Sensitivity May exhibit varying sensitivity depending on the specific artery and its PDE isoform expression profile.May have a different PDE isoform profile compared to arteries, potentially leading to a different magnitude of response to non-selective PDE inhibitors like Ethaverine.The distribution and activity of PDE isoenzymes can vary between different vascular beds and between arteries and veins.[8]
Quantitative Data for Papaverine (Parent Compound)

As a close analog of Ethaverine, data from studies on papaverine can provide some insight. The following table summarizes the vasodilatory effect of papaverine on a rat arterial preparation.

AgentPreparationAgonistConcentration for Max. RelaxationReference
PapaverineRat Abdominal AortaNorepinephrine (5 µM)0.18 mM[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of vasoactive substances on isolated blood vessels.

Isolated Blood Vessel Myography

This ex vivo technique is used to measure the contractile and relaxation responses of isolated blood vessel segments.

1. Tissue Preparation:

  • Euthanize the experimental animal (e.g., rat, rabbit) in accordance with institutional animal care and use committee guidelines.

  • Carefully dissect the desired artery (e.g., aorta, mesenteric artery) or vein (e.g., vena cava, saphenous vein) and place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

  • Gently remove adherent connective and adipose tissue under a dissecting microscope.

  • Cut the vessel into rings of 2-3 mm in length.

2. Mounting:

  • Mount the vessel rings on two stainless steel wires or pins in an organ bath of a wire myograph system.[9]

  • One wire is attached to a force transducer to measure isometric tension, and the other is attached to a micrometer to control the vessel's circumference.[10]

  • The organ bath is filled with PSS, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

3. Equilibration and Viability Testing:

  • Allow the mounted vessel rings to equilibrate for 60-90 minutes under a predetermined resting tension.

  • To assess viability, contract the vessels with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • After washing out the KCl, induce a contraction with a receptor-agonist (e.g., phenylephrine for arteries) and then test for endothelium integrity by applying an endothelium-dependent vasodilator (e.g., acetylcholine).

4. Experimental Procedure:

  • Pre-contract the vessel rings with an agonist (e.g., phenylephrine, norepinephrine) to a submaximal level (e.g., 50-80% of the maximal response).

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range of interest has been covered.

  • Data is typically expressed as the percentage of relaxation of the pre-contracted tone.

The following diagram outlines the general workflow for an isolated blood vessel myography experiment.

Myography_Workflow A Animal Euthanasia & Tissue Dissection B Vessel Cleaning & Ring Preparation A->B C Mounting in Myograph Organ Bath B->C D Equilibration (60-90 min) C->D E Viability & Endothelium Integrity Testing D->E F Pre-contraction with Agonist (e.g., Phenylephrine) E->F G Cumulative Addition of This compound F->G H Data Recording & Analysis (Dose-Response Curve) G->H

Caption: Experimental workflow for isolated blood vessel myography.

Conclusion

This compound is an effective vasodilator that acts by inhibiting phosphodiesterases and increasing intracellular levels of cAMP and cGMP. While it is expected to relax both arterial and venous smooth muscle, the physiological consequences of this relaxation differ, with arterial dilation primarily affecting blood pressure and venous dilation influencing cardiac preload. The precise differential potency of Ethaverine on arteries versus veins likely depends on the relative expression and activity of PDE isoforms in these tissues, a subject that warrants further direct comparative investigation. The experimental protocols described provide a robust framework for conducting such studies to elucidate the specific vascular profile of this compound and other vasoactive compounds.

References

Safety Operating Guide

Proper Disposal Procedures for Ethaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Ethaverine Hydrochloride, intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and regulatory compliance.

Immediate Safety Information

This compound is classified as harmful if swallowed.[1][2] It is also recognized as very toxic to aquatic life.[3] Therefore, it is imperative to prevent its release into the environment. Under no circumstances should this chemical be disposed of via sink drains or in regular trash.[1][4] All disposal procedures must comply with local, regional, national, and international regulations.[1][2]

Hazard Summary Table
Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary Statements
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowedP264, P270, P301+P312, P330, P501[1]
Acute Aquatic Hazard 1GHS09WarningH400: Very toxic to aquatic lifeP273, P391, P501[3]

Step-by-Step Disposal Protocol

Adherence to a strict protocol is necessary for the safe disposal of this compound and associated materials. Pharmaceutical waste management is regulated by multiple agencies, including the Environmental Protection Agency (EPA).[5][6][7]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Impervious chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to protect clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a respirator may be necessary.

Waste Segregation and Collection
  • Designated Waste Container: Collect all this compound waste, including pure substance, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated hazardous waste container.[8]

  • Avoid Mixing: Never mix this compound waste with incompatible chemicals.[8]

  • Container Type: Use a sturdy, leak-proof container that can be securely sealed.[8]

  • Rinsate Collection: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[8] For highly toxic chemicals, the first three rinses should be collected.[8]

Labeling and Storage
  • Proper Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[8]

  • Secure Storage: Keep the waste container sealed at all times, except when adding waste.[8] Store it in a designated, secure area, away from general lab traffic and in secondary containment to prevent spills.[8]

Arranging for Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[8]

  • Regulatory Compliance: Disposal of pharmaceutical waste must adhere to the Resource Conservation and Recovery Act (RCRA).[6][7] The most common method for treating hazardous pharmaceutical waste is incineration at a licensed facility.[5]

  • Controlled Substance Verification: While not universally listed as a federally controlled substance, users should consult with their EHS or a compliance officer to verify its status. If deemed a controlled substance, disposal will require adherence to Drug Enforcement Administration (DEA) regulations, which include specific documentation and handling procedures.[9][10][11]

Spill Response Protocol

In the event of a spill:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading or entering drains using absorbent materials.[1][3]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material. For powders, avoid creating dust.[3] Place all cleanup materials into the designated hazardous waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

EthaverineDisposalWorkflow start Start: Ethaverine HCl Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Execute Spill Response Protocol (Contain, Clean, Report) is_spill->spill_protocol Yes ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) is_spill->ppe No segregate Segregate Waste (Pure chemical, contaminated items, rinsate) spill_protocol->segregate ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container ehs_pickup Store in Secondary Containment & Request EHS Pickup container->ehs_pickup end End: Waste Disposed by Licensed Facility (Incineration) ehs_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethaverine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Logistical Information for Ethaverine Hydrochloride

This guide provides essential, direct guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed.[1][2] Appropriate personal protective equipment (PPE) is your primary defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option. Always inspect gloves for tears or punctures before use. For activities with a higher risk of splashing, consider double-gloving. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesEssential for preventing eye contact with dust or splashes.
Body Protection Laboratory coatA standard lab coat is required to protect skin and clothing. Ensure it is fully buttoned.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation.
Operational and Disposal Plans: A Step-by-Step Approach

Handling and Storage:

  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1]

  • Work Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Hygiene: Wash hands thoroughly after handling the compound.[1][2] Do not eat, drink, or smoke in the work area.[1][2]

  • Storage: Store the compound in a cool, dry place in a tightly sealed, original container.[1]

Disposal Plan:

This compound and its containers must be disposed of as chemical waste. Do not dispose of it with household garbage or allow it to enter the sewage system.[1]

  • Waste Collection: Collect all waste materials, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Labeling: Ensure the waste container is labeled with "Hazardous Waste" and the specific chemical name, "this compound."

  • Disposal: Dispose of the waste container in accordance with local, regional, and national environmental regulations.[1][2][3] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid and Response Protocol
If Swallowed Immediately call a POISON CENTER or doctor.[1][2] Rinse mouth with water.[1][2] Do not induce vomiting.[1]
If on Skin Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
If in Eyes Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.
If Inhaled Move the person to fresh air and keep them comfortable for breathing.[1] Seek medical attention if you feel unwell.
Accidental Release/Spill Wear appropriate PPE, including respiratory protection if necessary. Carefully sweep or scoop up the spilled solid material, avoiding dust generation. Place the material into a designated hazardous waste container. Clean the spill area thoroughly.

Visualizing Safety Workflows

To further clarify the procedural flow for handling this compound, the following diagrams illustrate the key decision-making processes.

Safe Handling Workflow for this compound start Start: Prepare to Handle Ethaverine HCl check_sds Read and Understand SDS start->check_sds don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) check_sds->don_ppe prepare_work_area Prepare Well-Ventilated Work Area (e.g., Fume Hood) don_ppe->prepare_work_area handle_chemical Handle Chemical as per Protocol prepare_work_area->handle_chemical decontaminate Decontaminate Work Area and Equipment handle_chemical->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A flowchart illustrating the standard operating procedure for safely handling this compound.

Emergency Response for this compound Exposure exposure Exposure Occurs route Route of Exposure? exposure->route swallowed Swallowed route->swallowed Ingestion skin_contact Skin Contact route->skin_contact Dermal eye_contact Eye Contact route->eye_contact Ocular inhalation Inhalation route->inhalation Inhaled action_swallowed Call Poison Center/Doctor Rinse Mouth swallowed->action_swallowed action_skin Wash with Soap and Water Remove Contaminated Clothing skin_contact->action_skin action_eye Rinse with Water for Several Minutes Remove Contact Lenses eye_contact->action_eye action_inhalation Move to Fresh Air Seek Medical Attention if Unwell inhalation->action_inhalation seek_medical Seek Medical Attention as Advised action_swallowed->seek_medical action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical

Caption: A decision tree for appropriate first aid response following exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.